Product packaging for 2-Ketodoxapram-d5(Cat. No.:)

2-Ketodoxapram-d5

Cat. No.: B12406340
M. Wt: 397.5 g/mol
InChI Key: LLCHHQQQMSDZLP-ZBJDZAJPSA-N
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Description

2-Ketodoxapram-d5 is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O3 B12406340 2-Ketodoxapram-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28N2O3

Molecular Weight

397.5 g/mol

IUPAC Name

4-[2-[5-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one

InChI

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i1D3,2D2

InChI Key

LLCHHQQQMSDZLP-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O

Origin of Product

United States

Foundational & Exploratory

What is 2-Ketodoxapram-d5 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Ketodoxapram-d5, a deuterated analog of a primary metabolite of the respiratory stimulant doxapram. This document details its primary applications in research, particularly as an internal standard in analytical chemistry, and offers insights into the pharmacokinetics and metabolic pathways of its parent compound.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled form of 2-Ketodoxapram, the major active metabolite of doxapram. Doxapram is a well-known central and peripheral nervous system stimulant that acts on chemoreceptors in the carotid arteries to increase the rate and depth of breathing. The addition of five deuterium atoms to the 2-Ketodoxapram molecule makes it an ideal internal standard for bioanalytical studies. In mass spectrometry, its distinct mass-to-charge ratio allows for precise differentiation from the unlabeled endogenous or administered compound, thereby ensuring accurate quantification in complex biological matrices.[1]

The primary use of this compound is in pharmacokinetic and metabolic research of doxapram.[1] Its application is crucial for the development and validation of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous determination of doxapram and its metabolites in plasma, serum, and other biological tissues.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
IUPAC Name 4-[2-(1-Ethyl-d5-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl]-3-morpholinone
Molecular Formula C₂₄H₂₃D₅N₂O₃
Molecular Weight 397.53 g/mol [2]
CAS Number 42595-88-0 (unlabeled)
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents

Doxapram Metabolism and the Role of 2-Ketodoxapram

Doxapram undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted unchanged. The primary metabolic pathway involves ring hydroxylation to form 2-Ketodoxapram, which is an active metabolite.[3] While the specific cytochrome P450 (CYP) isoenzymes responsible for this transformation have not been definitively identified in the literature, CYP enzymes are the primary catalysts for phase I oxidative metabolism of many drugs.

G Doxapram Doxapram CYP450 Cytochrome P450 Enzymes (Specific Isoenzymes TBD) Doxapram->CYP450 Metabolism Hydroxylation Ring Hydroxylation CYP450->Hydroxylation Ketodoxapram 2-Ketodoxapram (Active Metabolite) Hydroxylation->Ketodoxapram Excretion Excretion Ketodoxapram->Excretion

Metabolic Pathway of Doxapram to 2-Ketodoxapram.

Mechanism of Action of Doxapram

Doxapram stimulates respiration by acting on peripheral chemoreceptors located in the carotid bodies. This action is believed to involve the inhibition of potassium channels in the glomus cells of the carotid body. This inhibition leads to depolarization of the cell membrane, an influx of calcium ions, and subsequent release of neurotransmitters that activate afferent nerve fibers leading to the respiratory centers in the brainstem. The result is an increase in tidal volume and respiratory rate.

G Doxapram Doxapram K_channel Potassium Channels in Carotid Body Glomus Cells Doxapram->K_channel Inhibition Depolarization Depolarization K_channel->Depolarization Leads to Ca_influx Calcium Influx Depolarization->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Afferent_activation Afferent Nerve Activation Neurotransmitter_release->Afferent_activation Respiratory_center Respiratory Center in Brainstem Afferent_activation->Respiratory_center Stimulates Respiration_increase Increased Respiration Respiratory_center->Respiration_increase

Signaling Pathway of Doxapram's Action on Carotid Body Chemoreceptors.

Pharmacokinetics of Doxapram and 2-Ketodoxapram

The pharmacokinetic profiles of doxapram and its active metabolite, 2-ketodoxapram, have been studied in various species. The use of this compound as an internal standard has been instrumental in obtaining accurate and reliable data.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of doxapram and 2-ketodoxapram in different species.

SpeciesParameterDoxapram2-KetodoxapramReference
Human t½ (h)3.4 ± 0.7-[3]
Pig t½ (h)1.38 ± 0.222.42 ± 0.04[3][4][5][6]
cₘₐₓ (ng/mL)1780 ± 27532.3 ± 5.5[3][4][5][6]
Protein Binding (%)95.5 ± 0.998.4 ± 0.3[3][4][5][6]
Rabbit t½ (h)0.47 ± 0.17-[3]
Lamb t½ (h)5.2 (range 1.2–11.6)-[3]
Horse t½ (h)2.62–3.29-[3]

t½: Elimination half-life; cₘₐₓ: Maximum plasma concentration.

Experimental Protocols: Application of this compound

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below is a detailed methodology for the simultaneous quantification of doxapram and 2-ketodoxapram in plasma using UPLC-MS/MS.

UPLC-MS/MS Method for Doxapram and 2-Ketodoxapram Quantification

This protocol is adapted from a validated method used for the analysis of porcine plasma samples.[3][4][5][6]

5.1.1. Reagents and Materials

  • Doxapram and 2-Ketodoxapram reference standards

  • This compound and Doxapram-d5 internal standards

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma)

5.1.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standards (this compound and Doxapram-d5).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

5.1.3. Chromatographic Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Return to 95% A

    • 3.1-4.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

5.1.4. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Doxapram: m/z 379.3 → 292.2

    • Doxapram-d5: m/z 384.3 → 297.2

    • 2-Ketodoxapram: m/z 393.2 → 214.1

    • This compound: m/z 398.2 → 219.1

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 50 L/hr

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample IS_addition Add Internal Standards (this compound) Plasma->IS_addition Precipitation Protein Precipitation (Acetonitrile) IS_addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_transfer Transfer Supernatant Centrifugation->Supernatant_transfer UPLC UPLC Separation (C18 Column) Supernatant_transfer->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data_analysis Data Analysis (Quantification) MSMS->Data_analysis

Experimental Workflow for Bioanalysis using this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard enables the accurate and precise quantification of doxapram and its active metabolite, 2-ketodoxapram, in various biological matrices. The detailed understanding of the analytical methodologies, coupled with the pharmacokinetic and metabolic data presented in this guide, provides a solid foundation for further research and development in this area. The continued use of stable isotope-labeled standards like this compound will undoubtedly contribute to a deeper understanding of the pharmacology of doxapram and the development of improved therapeutic strategies.

References

In-Depth Technical Guide: Synthesis and Characterization of 2-Ketodoxapram-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ketodoxapram-d5, a deuterated analog of a primary metabolite of Doxapram. This document is intended for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This compound serves as a crucial internal standard for the accurate quantification of 2-Ketodoxapram in biological matrices.

Physicochemical and Analytical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its application in analytical methodologies.

PropertyValueReference
Molecular Formula C₂₄H₂₃D₅N₂O₃[1][2]
Molecular Weight 397.53 g/mol [1]
IUPAC Name 4-[2-(1-Ethyl-d5-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl]-3-morpholinone[1]
Parent Drug Doxapram[1]
Primary Application Internal standard for analytical and pharmacokinetic research[1]

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound has not been identified in the scientific literature. It is noted that this compound has been synthesized by specialized chemical synthesis companies for research purposes[3]. However, a plausible synthetic route can be postulated based on the known synthesis of Doxapram and its metabolites, combined with established deuteration techniques.

The synthesis would likely involve the introduction of the d5-ethyl group at a late stage to a suitable precursor molecule. A possible conceptual workflow for the synthesis is outlined below.

G cluster_synthesis Hypothetical Synthesis Workflow A 1. Synthesis of Doxapram Precursor B 2. Alkylation with d5-Ethyl Iodide A->B Introduce Deuterated Ethyl Group C 3. Oxidation to This compound B->C Introduce Keto Group D 4. Purification (e.g., HPLC) C->D Isolate Final Product

A conceptual workflow for the synthesis of this compound.

Characterization and Quantification

The primary characterization of this compound is centered around its use as an internal standard in mass spectrometry-based assays. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been described for its simultaneous quantification with Doxapram and 2-Ketodoxapram in biological samples[3][4].

UPLC-MS/MS Method Parameters

The following table summarizes the key parameters for the UPLC-MS/MS analysis.

ParameterValueReference
Instrumentation Acquity UPLC® I-class system with a Xevo TQ-S tandem mass spectrometer[3]
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)[3]
Column Temperature 40 °C[3]
Mobile Phase A Water with 5% Acetonitrile and 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.5 mL/min[3]
Injection Volume 10 µL[3]
Ionization Mode Positive Electrospray Ionization (ESI)[3]
Capillary Voltage 2 kV[3]
Source Temperature 150 °C[3]
Desolvation Temperature 600 °C[3]
Cone Gas Flow (N₂) ** 150 L/h[3]
Desolvation Gas Flow (N₂) **1000 L/h[3]
Collision Gas Argon[3]
Collision Energy 23 V[3]
Mass Transition (m/z) 398.4 → 219.3[3]
Experimental Workflow for Quantification

The following diagram illustrates the experimental workflow for the quantification of 2-Ketodoxapram in biological samples using this compound as an internal standard.

G cluster_workflow UPLC-MS/MS Quantification Workflow Sample Biological Sample (Plasma or Tissue Homogenate) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

References

A Technical Guide to 2-Ketodoxapram-d5: Application in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 2-Ketodoxapram-d5, a deuterated analog of a primary metabolite of Doxapram, for researchers, scientists, and drug development professionals. The document details its procurement, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and metabolic studies.

Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. While pricing is typically available upon quotation, the following table summarizes key purchasing information from prominent vendors.

SupplierCatalog NumberProduct NameNotes
VeeprhoDVE00530This compoundIn Stock.[1]
TLC Pharmaceutical StandardsD-142002This compoundIn Stock. Common package sizes: 10, 25, 50, 100mg.[2]
Axios ResearchAR-D02319This compoundIntended for analytical purposes only.[3][4]
MedChemExpressHY-13899SThis compoundLabeled with deuterium.
LGC StandardsK-3875This compoundMay require custom synthesis.[5]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₄H₂₃D₅N₂O₃[1][3][4]
Molecular Weight 397.53 g/mol [1][3][4]
Parent Drug Doxapram[1][6]
IUPAC Name 4-[2-(1-Ethyl-d5-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl]-3-morpholinone[1][6]
Non-labeled CAS Number 42595-88-0[3][4]
Labeled CAS Number 2407353-31-3[7]

Application in Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[6] Its deuterated nature makes it an ideal IS for the quantification of its non-labeled counterpart, 2-Ketodoxapram, and the parent drug, Doxapram, in biological matrices. Stable isotope-labeled internal standards are preferred as they co-elute with the analyte and have similar ionization efficiencies, correcting for variations in sample preparation and instrument response.[8][9]

Quantification of Doxapram and 2-Ketodoxapram in Biological Samples

A detailed UPLC-MS/MS method for the simultaneous quantification of Doxapram and its active metabolite, 2-Ketodoxapram, in plasma and brain tissue has been developed and validated.[7] this compound serves as the internal standard for 2-Ketodoxapram in this assay.

Experimental Methodology:

  • Sample Preparation:

    • Biological samples (plasma or brain tissue homogenate) are subjected to liquid-liquid extraction (LLE) under slightly alkaline conditions using tert-butyl methyl ether (TBME).[10]

    • The internal standard solution, containing this compound, is added to the samples prior to extraction.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Mobile Phase: A gradient of slightly acidic mobile phases is used.[7]

  • Mass Spectrometric Detection:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Heated electrospray ionization (HESI) in positive ion mode.[7]

    • Mass Transitions:

      • 2-Ketodoxapram: m/z 393.4 → 214.4[7]

      • This compound (IS): m/z 398.4 → 219.3[7]

  • Validation: The method is validated according to FDA and EMA guidelines for bioanalytical method validation, assessing parameters such as accuracy, precision, selectivity, and stability.[7]

Signaling and Metabolic Pathways

Doxapram, the parent compound of 2-Ketodoxapram, is a respiratory stimulant.[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors, which in turn stimulates the central respiratory centers in the medulla.[1]

Doxapram is metabolized in the liver via ring hydroxylation to form 2-Ketodoxapram, which is also an active metabolite.[1][3] Both Doxapram and 2-Ketodoxapram can be detected in plasma.[1]

metabolic_pathway Doxapram Doxapram Metabolism Metabolism Doxapram->Metabolism Liver (Hydroxylation) Stimulation Stimulation Doxapram->Stimulation Ketodoxapram 2-Ketodoxapram (Active Metabolite) Metabolism->Ketodoxapram Carotid_Chemoreceptors Peripheral Carotid Chemoreceptors Stimulation->Carotid_Chemoreceptors Respiratory_Centers Central Respiratory Centers (Medulla) Carotid_Chemoreceptors->Respiratory_Centers Stimulation

Metabolic Pathway and Mechanism of Action of Doxapram.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of Doxapram and 2-Ketodoxapram using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (Plasma, Brain Tissue) Add_IS Addition of Internal Standard (this compound) Sample_Collection->Add_IS LLE Liquid-Liquid Extraction (TBME, alkaline pH) Add_IS->LLE Evaporation Evaporation of Organic Phase LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem Mass Spectrometry (HESI, Positive Ion Mode) UPLC->MSMS Quantification Quantification of Analytes MSMS->Quantification Pharmacokinetics Pharmacokinetic Analysis Quantification->Pharmacokinetics

UPLC-MS/MS Experimental Workflow.

References

An In-depth Technical Guide to the Mass Spectrum of 2-Ketodoxapram-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the mass spectrum of 2-Ketodoxapram-d5, a deuterated analog of a primary metabolite of Doxapram. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for quantitative and qualitative analysis in pharmacokinetics and drug metabolism studies. This compound is commonly employed as an internal standard in such research.[1]

Quantitative Mass Spectrometric Data

The following table summarizes the key quantitative parameters for the analysis of this compound using tandem mass spectrometry (MS/MS). The data is compiled from studies involving the simultaneous quantification of Doxapram and 2-Ketodoxapram.[2][3]

ParameterValue
Compound This compound
Molecular Formula C₂₄H₂₃D₅N₂O₃[4]
Molecular Weight 397.53 g/mol [4]
Ionization Mode Heated Electrospray Ionization (ESI), Positive Ion Mode[2][3]
Precursor Ion [M+H]⁺ (m/z) 398.4[2][3]
Product Ion (m/z) 219.3[2][3]
Collision Energy 23 V[2][3]

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule ([M+H]⁺) at a collision energy of 23 V leads to the formation of a stable product ion. The proposed fragmentation pathway involves the cleavage of the bond between the ethyl-d5-pyrrolidinone moiety and the morpholinone ring.

G cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion cluster_neutral Neutral Loss precursor This compound [M+H]⁺ m/z = 398.4 fragmentation Collision Energy: 23 V precursor->fragmentation Enters Collision Cell product Product Ion m/z = 219.3 fragmentation->product Formation of stable ion neutral Neutral Fragment fragmentation->neutral Loss of neutral molecule

Caption: Proposed fragmentation of this compound in tandem mass spectrometry.

Experimental Protocol: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The following methodology outlines the UPLC-MS/MS procedure for the simultaneous quantification of Doxapram, 2-Ketodoxapram, and their deuterated internal standards, including this compound.[2][3]

1. Sample Preparation: Biological samples (e.g., plasma, brain tissue) are prepared to extract the analytes of interest.[2] This typically involves protein precipitation followed by centrifugation and dilution of the supernatant.

2. Chromatographic Separation:

  • System: Waters Acquity UPLC® I-class system.[2][3]

  • Column: Acquity UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm).[2][3]

  • Column Temperature: 40 °C.[2][3]

  • Mobile Phase A: Water with 5% Acetonitrile and 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2][3]

  • Flow Rate: 0.5 mL/min.[2][3]

  • Injection Volume: 10 µL.[2][3]

  • Gradient Elution:

    • Initial: 95% A / 5% B for 0.5 min.

    • Ramp to 5% A / 95% B until 3.5 min.

    • Return to 95% A / 5% B until 4.0 min.

    • Column wash at 5% A / 95% B until 5.0 min.

    • Return to initial conditions until 5.5 min and hold until the end of the 6-min run.[2][3]

3. Mass Spectrometric Detection:

  • System: Waters Xevo TQ-S tandem mass spectrometer.[2][3]

  • Ionization Source: Heated Electrospray Ionization (ESI) in positive ion mode.[2][3]

  • Capillary Voltage: 2 kV.[2][3]

  • Cone Voltage: 44 V.[2][3]

  • Source Temperature: 150 °C.[2][3]

  • Desolvation Temperature: 600 °C.[2][3]

  • Cone Gas Flow (N₂): 150 L/h.[2][3]

  • Desolvation Gas Flow (N₂): 1000 L/h.[2][3]

  • Collision Gas Flow (Ar): 0.15 mL/min.[2][3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2][3]

  • MRM Transition for this compound: m/z 398.4 → 219.3.[2][3]

G cluster_sample Sample Preparation cluster_uplc UPLC System cluster_ms Mass Spectrometer Sample Biological Sample (Plasma/Tissue) Extraction Analyte Extraction Sample->Extraction UPLC UPLC Separation (C18 Column) Extraction->UPLC Injection ESI ESI Source (Positive Ion Mode) UPLC->ESI Elution MSMS Tandem MS (MRM Mode) ESI->MSMS Detector Detector MSMS->Detector Data Data Analysis Detector->Data Data Acquisition

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

References

Whitepaper: The Discovery and Characterization of 2-Ketodoxapram, an Active Metabolite of Doxapram

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the discovery, analytical methodologies, and pharmacokinetic profile of 2-Ketodoxapram, a primary and active metabolite of the respiratory stimulant Doxapram.

Introduction

Doxapram is a well-established central and respiratory stimulant used clinically to address respiratory depression, particularly in postoperative settings and in cases of acute hypercapnia in patients with chronic obstructive pulmonary disease.[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors and, at higher doses, the central respiratory centers in the medulla.[1] A comprehensive understanding of its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety. Early research indicated that Doxapram is extensively metabolized in the body, with less than 5% of an intravenous dose being excreted unchanged.[2][3] A key discovery in the metabolic profiling of Doxapram was the identification of 2-Ketodoxapram, an active metabolite formed through ring hydroxylation, which is readily detected in plasma and contributes to the overall pharmacological effect.[1]

The Metabolic Pathway of Doxapram to 2-Ketodoxapram

The primary metabolic transformation of Doxapram involves the oxidation of the morpholine ring. This biotransformation results in the formation of 2-Ketodoxapram, also referred to in some literature as AHR 5955 or 1-ethyl-4-[2-(morpholin-3-onyl)ethyl]-3,3-diphenyl-2-pyrrolidinone.[2][3][4] This process is a critical aspect of Doxapram's pharmacology as 2-Ketodoxapram itself is an active metabolite, possessing ventilatory stimulating properties.[5]

Doxapram Doxapram (C₂₄H₃₀N₂O₂) Ketodoxapram 2-Ketodoxapram (C₂₄H₃₀N₂O₃) Doxapram->Ketodoxapram  Ring Hydroxylation (Oxidation) cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Brain Tissue) IS Add Internal Standard (IS) Sample->IS Precip Protein Precipitation IS->Precip Centri Centrifugation Precip->Centri UPLC UPLC Separation Centri->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data Report Concentration Calculation Data->Report

References

Preliminary In Vitro Investigation of 2-Ketodoxapram-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current in vitro understanding of 2-Ketodoxapram-d5. 2-Ketodoxapram is the primary active metabolite of the respiratory stimulant doxapram, and its deuterated analogue, this compound, serves as a crucial internal standard for bioanalytical studies. Due to a scarcity of direct in vitro research on this compound's pharmacological activity, this document focuses on its established application in analytical methodologies and infers potential areas of investigation based on the known characteristics of its parent compound, doxapram. This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to support further research in this area.

Introduction

Doxapram is a well-established respiratory stimulant used to address respiratory depression in various clinical settings.[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors, which in turn activates the respiratory center in the brainstem.[1] Following administration, doxapram is extensively metabolized, with one of its primary and pharmacologically active metabolites being 2-Ketodoxapram.[2]

To accurately study the pharmacokinetics of doxapram and 2-Ketodoxapram, stable isotope-labeled internal standards are essential. This compound is a deuterated form of 2-Ketodoxapram designed for this purpose, enabling precise quantification in biological matrices through mass spectrometry.[3][4] While its role as an internal standard is well-documented, its intrinsic in vitro pharmacological profile remains largely unexplored. This guide summarizes the known analytical applications of this compound and proposes avenues for future in vitro investigation.

Analytical Applications of this compound

The primary in vitro application of this compound is as an internal standard for the quantification of 2-Ketodoxapram in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][5]

Data Presentation: UPLC-MS/MS Parameters

The following table summarizes the key quantitative parameters for the simultaneous analysis of doxapram, 2-Ketodoxapram, and their respective deuterated internal standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Retention Time (min)
Doxapram379.5292.3181.61
Doxapram-d5384.5297.3181.61
2-Ketodoxapram 393.4 214.3 23 2.18
This compound 398.4 219.3 23 2.18
Data sourced from a validated assay for porcine plasma and brain tissue.[3][5]
Experimental Protocol: UPLC-MS/MS Quantification

This protocol describes a validated method for the simultaneous quantification of doxapram and 2-Ketodoxapram in a biological matrix.[3][5]

1. Sample Preparation:

  • To 50 µL of plasma, add the internal standard solution (containing Doxapram-d5 and this compound).
  • Precipitate proteins by adding 200 µL of acetonitrile.
  • Vortex for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • System: Waters Acquity UPLC® I-class
  • Column: Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)
  • Column Temperature: 40 °C
  • Mobile Phase A: Water with 5% Acetonitrile and 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 10 µL
  • Gradient:
  • 0.0-0.5 min: 95% A / 5% B
  • 0.5-3.5 min: Gradient to 5% A / 95% B
  • 3.5-4.0 min: Return to 95% A / 5% B
  • 4.0-5.0 min: 5% A / 95% B (column wash)
  • 5.0-6.0 min: Return to 95% A / 5% B (re-equilibration)

3. Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S Tandem Mass Spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM)
  • Capillary Voltage: 2 kV
  • Cone Voltage: 44 V
  • Source Temperature: 150 °C
  • Desolvation Temperature: 600 °C
  • Cone Gas Flow (N₂): 150 L/h
  • Desolvation Gas Flow (N₂): 1000 L/h
  • Collision Gas Flow (Ar): 0.15 mL/min

Mandatory Visualization: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standards (Doxapram-d5, this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MS Data Data Acquisition & Quantification MS->Data

UPLC-MS/MS analytical workflow for 2-Ketodoxapram.

Metabolic Pathway of Doxapram

2-Ketodoxapram is a product of the in vivo oxidation of doxapram. Understanding this metabolic conversion is fundamental to interpreting pharmacokinetic data.

Mandatory Visualization: Metabolic Conversion of Doxapram

G Doxapram Doxapram Enzyme Oxidative Metabolism (Presumed CYP-mediated) Doxapram->Enzyme KetoDoxapram 2-Ketodoxapram Enzyme->KetoDoxapram

Metabolic pathway from Doxapram to 2-Ketodoxapram.

Proposed In Vitro Investigations

Given the lack of direct in vitro studies on 2-Ketodoxapram, a logical first step is to assess its metabolic stability and potential to interact with drug-metabolizing enzymes, similar to its parent compound. Doxapram has been shown to inhibit microsomal drug metabolism in vitro.[6] Investigating whether 2-Ketodoxapram shares this property is a key research question.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of 2-Ketodoxapram using liver microsomes.

1. Reagents and Materials:

  • 2-Ketodoxapram
  • Pooled human liver microsomes (or from other species of interest)
  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (e.g., 0.1 M, pH 7.4)
  • Acetonitrile (for reaction termination)
  • Control compound with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

2. Incubation Procedure:

  • Prepare a master mix containing the phosphate buffer and liver microsomes.
  • Pre-warm the master mix at 37°C for 5 minutes.
  • Initiate the reaction by adding 2-Ketodoxapram (final concentration typically 1 µM) and the NADPH regenerating system.
  • Incubate at 37°C.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
  • Include control incubations: one without the NADPH regenerating system (to assess non-CYP mediated degradation) and one without microsomes (to assess chemical stability).

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to pellet the precipitated protein.
  • Analyze the supernatant for the remaining concentration of 2-Ketodoxapram using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of 2-Ketodoxapram remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) as 0.693/k.

Mandatory Visualization: Proposed In Vitro Metabolism Workflow

G cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Data Interpretation Microsomes Liver Microsomes Mix Prepare Master Mix & Pre-warm to 37°C Microsomes->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix NADPH NADPH Regenerating System NADPH->Mix Compound 2-Ketodoxapram (Test Substrate) Compound->Mix Initiate Initiate Reaction Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Terminate Terminate with Cold Acetonitrile + IS Timepoints->Terminate Analyze LC-MS/MS Analysis of Supernatant Terminate->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate In Vitro Half-life (t½) Plot->Calculate

Workflow for an in vitro metabolic stability study.

Conclusion and Future Directions

This compound is an indispensable tool for the accurate bioanalysis of doxapram and its primary metabolite, 2-Ketodoxapram. While its utility as an internal standard is well-established, a significant knowledge gap exists regarding its own in vitro pharmacological and metabolic properties.

Future research should prioritize the characterization of 2-Ketodoxapram's in vitro profile. Key areas of investigation include:

  • Metabolic Stability: Determining the in vitro half-life of 2-Ketodoxapram in human liver microsomes and other relevant preclinical species.

  • Enzyme Inhibition: Assessing the potential of 2-Ketodoxapram to inhibit major cytochrome P450 enzymes to understand its drug-drug interaction potential.

  • Receptor Binding and Functional Activity: Investigating whether 2-Ketodoxapram interacts with the same or different molecular targets as doxapram to better understand its contribution to the overall pharmacological effect.

By systematically addressing these questions, the scientific community can build a more complete understanding of the pharmacology of doxapram's metabolites, ultimately contributing to the safer and more effective use of this important medication.

References

Methodological & Application

Application Note: High-Throughput Quantification of Doxapram and its Active Metabolite, 2-Ketodoxapram, in Plasma using LC-MS/MS with 2-Ketodoxapram-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the respiratory stimulant doxapram and its active metabolite, 2-ketodoxapram, in plasma samples. The method employs 2-Ketodoxapram-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision, compensating for matrix effects and variability in sample processing. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Introduction

Doxapram is a central and peripheral respiratory stimulant used to treat respiratory depression.[1] It is metabolized in the body to form an active metabolite, 2-ketodoxapram.[2][3] Accurate and simultaneous quantification of both doxapram and 2-ketodoxapram is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high sensitivity and selectivity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[4][5][6] Deuterated internal standards are chemically identical to the analyte, ensuring they co-elute and experience similar ionization effects, which corrects for variations during sample preparation and analysis, leading to more reliable and reproducible results.[7] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of doxapram and 2-ketodoxapram in plasma.

Experimental Protocols

Materials and Reagents
  • Doxapram reference standard

  • 2-Ketodoxapram reference standard

  • This compound internal standard (IS)[4]

  • Acetonitrile (ULC/MS grade)

  • Formic acid

  • tert-Butyl methyl ether (TBME)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Ultrapure water

  • Control plasma

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxapram, 2-ketodoxapram, and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare serial dilutions of the doxapram and 2-ketodoxapram stock solutions in acetonitrile/water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile/water (1:1, v/v) to the desired concentration.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution.

  • For volume compensation in analytical samples, add 25 µL of acetonitrile/water (1:1, v/v).

  • Add 100 µL of 0.2 M borate buffer (pH 9).

  • Add 2 mL of TBME, cap the tubes, and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer (TBME) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95% mobile phase A and 5% mobile phase B).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[4]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
System UPLC® I-class system or equivalent
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)
Column Temperature 40°C
Mobile Phase A Water with 5% Acetonitrile and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient 95% A for 0.5 min, then to 5% A until 3.5 min, back to 95% A until 4.0 min, then to 5% A until 5.0 min, and back to 95% A until 5.5 min, hold until 6 min.

Mass Spectrometry:

ParameterCondition
System Xevo TQ-S tandem mass spectrometer or equivalent
Ionization Mode Heated Electrospray Ionization (ESI), Positive
Capillary Voltage 2 kV
Cone Voltage 44 V
Source Temperature 150°C
Desolvation Temperature 600°C
Cone Gas Flow 150 L/h (Nitrogen)
Desolvation Gas Flow 1000 L/h (Nitrogen)
Collision Gas Argon
MRM Transitions

The following multiple reaction monitoring (MRM) transitions should be used for quantification:[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Doxapram379.5292.318
2-Ketodoxapram393.4214.323
This compound (IS)398.4219.323

Data Presentation

The method was validated according to FDA and EMA guidelines.[4] The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve for Doxapram and 2-Ketodoxapram in Plasma

AnalyteCalibration RangeCorrelation Coefficient (r²)
Doxapram10 pg/mL - 2500 ng/mL> 0.99
2-Ketodoxapram10 pg/mL - 2500 ng/mL> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
DoxapramLLOQ< 15%< 15%± 15%
Low< 15%< 15%± 15%
Medium< 15%< 15%± 15%
High< 15%< 15%± 15%
2-KetodoxapramLLOQ< 15%< 15%± 15%
Low< 15%< 15%± 15%
Medium< 15%< 15%± 15%
High< 15%< 15%± 15%

Note: The assay demonstrated a lower limit of quantification (LLOQ) of 10 pg/mL in plasma for both analytes.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 25 µL This compound (IS) plasma->add_is add_buffer Add 100 µL Borate Buffer (pH 9) add_is->add_buffer lle Liquid-Liquid Extraction with 2 mL TBME add_buffer->lle evaporate Evaporate Organic Layer lle->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc UPLC Separation (C18 Column) inject->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

signaling_pathway Doxapram Doxapram Metabolism Metabolism (Ring Hydroxylation) Doxapram->Metabolism Ketodoxapram 2-Ketodoxapram (Active Metabolite) Metabolism->Ketodoxapram LCMS LC-MS/MS System Ketodoxapram->LCMS IS This compound (Internal Standard) IS->LCMS Quantification Accurate Quantification LCMS->Quantification

Caption: Logical relationship of doxapram metabolism and quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of doxapram and its active metabolite, 2-ketodoxapram, in plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalysis in clinical and preclinical studies. The detailed protocol and performance characteristics presented in this application note can be readily adopted by laboratories involved in drug metabolism and pharmacokinetic research.

References

Application Note: Quantification of Doxapram and 2-Ketodoxapram in Plasma using 2-Ketodoxapram-d5 by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the respiratory stimulant Doxapram and its active metabolite, 2-Ketodoxapram, in plasma samples.[1][2][3] To ensure accuracy and precision, a stable isotope-labeled internal standard, 2-Ketodoxapram-d5, is utilized.[4] The protocol employs a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Doxapram and its metabolite.[1]

Introduction

Doxapram is a central and peripheral nervous system stimulant used to treat respiratory depression in various clinical settings.[5][6] It is metabolized in the body to form an active metabolite, 2-Ketodoxapram.[7] Accurate quantification of both the parent drug and its metabolite is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use.[1][8] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively corrects for variations in sample preparation and instrument response.[4] This document provides a detailed protocol for the analysis of Doxapram and 2-Ketodoxapram in plasma.

Experimental

Materials and Reagents
  • Doxapram hydrochloride

  • 2-Ketodoxapram

  • This compound

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxapram, 2-Ketodoxapram, and this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the primary stock solutions of Doxapram and 2-Ketodoxapram with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is used for sample extraction.[9][10]

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

Liquid Chromatography
  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60 °C

  • Injection Volume: 5 µL

Table 1: Chromatographic Gradient

Time (min)Flow Rate (mL/min)%A%B
0.000.6955
0.200.6955
1.200.6595
1.500.6595
1.510.6955
2.000.6955
Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 2.0 kV[1]

  • Source Temperature: 150 °C[1]

  • Desolvation Temperature: 600 °C[1]

  • Cone Gas Flow: 150 L/h[1]

  • Desolvation Gas Flow: 1000 L/h[1]

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Doxapram379.5292.34418
2-Ketodoxapram393.4214.44423
This compound (IS)398.4219.34423

Results and Discussion

Method Performance

The described method was validated for its performance. The following tables summarize the expected performance characteristics.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Doxapram0.01 - 50Linear, 1/x weighting>0.99
2-Ketodoxapram0.01 - 50Linear, 1/x weighting>0.99

Table 4: Precision and Accuracy of Quality Control Samples

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
DoxapramLLOQ0.01<20<20±20
Low0.03<15<15±15
Medium10<15<15±15
High40<15<15±15
2-KetodoxapramLLOQ0.01<20<20±20
Low0.03<15<15±15
Medium10<15<15±15
High40<15<15±15

LLOQ: Lower Limit of Quantification

Visualizations

Doxapram Signaling Pathway

Doxapram primarily acts on peripheral chemoreceptors in the carotid bodies.[5][11] It is believed to inhibit TASK-1 and TASK-3 potassium channels, leading to depolarization of type 1 cells.[12] This triggers an influx of calcium, resulting in the release of neurotransmitters that stimulate the respiratory centers in the brainstem.[6][12]

Doxapram_Signaling_Pathway Doxapram Doxapram TASK_Channels TASK-1/TASK-3 K+ Channels (in Carotid Body Type 1 Cells) Doxapram->TASK_Channels Inhibition Depolarization Membrane Depolarization TASK_Channels->Depolarization Leads to Ca_Channels Voltage-Gated Ca2+ Channels Depolarization->Ca_Channels Activates Ca_Influx Increased Intracellular Ca2+ Ca_Channels->Ca_Influx Mediates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Respiratory_Center Respiratory Center (Brainstem) Neurotransmitter_Release->Respiratory_Center Stimulates Respiratory_Stimulation Increased Respiration Respiratory_Center->Respiratory_Stimulation Results in

Caption: Doxapram's mechanism of respiratory stimulation.

Experimental Workflow

The analytical process involves sample preparation by protein precipitation, followed by UPLC separation and MS/MS detection.

Experimental_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound in ACN) Start->Add_IS Precipitate Vortex to Precipitate Proteins Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Analysis Data Acquisition and Quantification Inject->Analysis

Caption: Workflow for Doxapram quantification in plasma.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive protocol for the simultaneous quantification of Doxapram and its active metabolite, 2-Ketodoxapram, in plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research and pharmacokinetic applications.

References

Application Notes and Protocols for 2-Ketodoxapram-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 2-Ketodoxapram-d5 for bioanalytical analysis. The included methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP)—are presented with comprehensive experimental procedures and comparative quantitative data to guide researchers in selecting the most appropriate technique for their specific analytical needs.

Introduction to this compound and Bioanalysis

2-Ketodoxapram is the primary active metabolite of doxapram, a respiratory stimulant. This compound, a deuterated analog, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification by compensating for variability during sample preparation and analysis. The choice of sample preparation technique is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This document outlines and compares three prevalent extraction methodologies.

Comparative Quantitative Data

The selection of a sample preparation method often depends on factors such as recovery, matrix effects, and precision. The following table summarizes the performance characteristics of LLE, SPE, and PP for the analysis of doxapram and its metabolites, including 2-Ketodoxapram.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PP)
Analyte(s) Doxapram, 2-KetodoxapramDoxapramDoxapram, Keto-doxapram
Internal Standard This compoundDiazepamPropranolol / Urapidil
Matrix Porcine Plasma, Brain TissueHuman PlasmaHuman Serum / Rabbit Plasma
Lower Limit of Quantification (LLOQ) 10 pg/mL (Plasma)[1]250 ng/mL[1]20 ng/mL / 2 ng/mL[1][2]
Recovery >80% (Analyte dependent)Not explicitly stated83.7 - 91.5%[2]
Matrix Effect Assessed and compensated by IS[1]Not explicitly statedAssessed and compensated by IS
Intra-day Precision (RSD) < 9%[1]Not explicitly stated< 9%[2]
Inter-day Precision (RSD) < 9%[1]Not explicitly stated< 9%[2]

Experimental Protocols and Workflows

Detailed methodologies for each sample preparation technique are provided below, accompanied by visual workflows to illustrate the key steps.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective for cleaning up complex biological matrices.

Experimental Protocol (Adapted from Köbrich et al., 2022)[1]

  • Sample Aliquoting: Pipette 100 µL of plasma or brain tissue homogenate into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to each sample, except for blank samples.

  • pH Adjustment: Add 100 µL of 0.2 M borate buffer (pH 9) to each tube and vortex briefly.

  • Extraction Solvent Addition: Add 2 mL of tert-butyl methyl ether (TBME) to each tube.

  • Extraction: Cap the tubes and shake vigorously for 10 minutes using a mechanical shaker.

  • Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes at 15 °C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (TBME) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Workflow Diagram

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction Sample 1. Plasma/Tissue Homogenate Add_IS 2. Add IS (this compound) Sample->Add_IS Add_Buffer 3. Add Borate Buffer (pH 9) Add_IS->Add_Buffer Add_TBME 4. Add TBME Add_Buffer->Add_TBME Extract 5. Shake Add_TBME->Extract Centrifuge 6. Centrifuge Extract->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate Transfer->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively adsorb the analyte of interest from the sample matrix, followed by elution with a suitable solvent. This technique can provide cleaner extracts compared to LLE and PP.

Experimental Protocol (General procedure based on Komatsu et al., 2005, requiring specific optimization)[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample (e.g., 1 mL of plasma diluted with 1 mL of a suitable buffer) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow Diagram

SPE_Workflow cluster_spe Solid-Phase Extraction Condition 1. Condition SPE Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Load->Wash Elute 4. Elute Wash->Elute Evaporate 5. Evaporate Elute->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute Analyze 7. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow.

Protein Precipitation (PP)

PP is a rapid and straightforward method for removing proteins from biological samples by adding a precipitating agent, typically an organic solvent or an acid.

Experimental Protocol (Adapted from Lin et al.)[2]

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (e.g., this compound) to each sample.

  • Precipitating Agent Addition: Add 300 µL of a precipitating agent (e.g., acetonitrile or 10% trichloroacetic acid in methanol) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Evaporation and reconstitution may be performed to increase sensitivity if needed.

Workflow Diagram

PP_Workflow cluster_pp Protein Precipitation Sample 1. Plasma/Serum Add_IS 2. Add IS Sample->Add_IS Add_Precipitant 3. Add Precipitating Agent Add_IS->Add_Precipitant Vortex 4. Vortex Add_Precipitant->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Analyze 7. LC-MS/MS Analysis Transfer->Analyze

Caption: Protein Precipitation Workflow.

Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, and throughput. LLE offers a good balance of cleanup and recovery. SPE can provide the cleanest extracts, which is beneficial for minimizing matrix effects and protecting the analytical column. PP is the fastest and simplest method, making it suitable for high-throughput screening, but may result in more significant matrix effects. The protocols and data presented herein provide a foundation for researchers to develop and validate robust bioanalytical methods for the quantification of 2-Ketodoxapram.

References

Application Note: High-Throughput Analysis of 2-Ketodoxapram-d5 using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Ketodoxapram-d5 in biological matrices. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis for pharmacokinetic studies, metabolite identification, and therapeutic drug monitoring. The described method utilizes a stable isotope-labeled internal standard, this compound, to ensure high precision and accuracy.

Introduction

Doxapram is a respiratory stimulant, and its active metabolite is 2-Ketodoxapram.[1][2][3][4] For pharmacokinetic and metabolic studies, a reliable analytical method is crucial for the simultaneous determination of doxapram and its metabolites.[2][3] The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it corrects for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay for the analysis of this compound.[1]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₄H₂₃D₅N₂O₃[5]
Molecular Weight 397.53 g/mol [5]
Parent Drug Doxapram[6]
Description Deuterium-labeled analog of 2-Ketodoxapram, used as an internal standard.[6]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in a biological matrix (e.g., plasma).

  • This compound (Internal Standard)[1][6]

  • Doxapram and 2-Ketodoxapram reference standards[1]

  • Acetonitrile (ACN), ULC/MS grade[1]

  • Formic acid (FA), ULC/MS grade[1]

  • Water, ULC/MS grade

  • tert-Butyl methyl ether (TBME)[1]

  • Boric acid[1]

  • Sodium hydroxide[1]

  • Hydrochloric acid[1]

  • Blank biological matrix (e.g., plasma)

  • Stock Solutions: Prepare individual stock solutions of 2-Ketodoxapram, Doxapram, and this compound by dissolving the accurately weighed compounds in an ACN/water (1/1, v/v) mixture.[1]

  • Working Solutions: Prepare serial dilutions of the stock solutions with ACN/water to create calibration standards and quality control (QC) samples at various concentration levels.[1]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration in ACN/water.[1]

  • To 100 µL of the biological sample (e.g., plasma), calibrator, or QC sample, add 25 µL of the IS working solution.[1] For blank samples, add 25 µL of ACN/water.[1]

  • Add 100 µL of 0.2 M borate buffer (pH 9).[1]

  • Add 2 mL of TBME and vortex for 10 minutes.[1]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95% A / 5% B) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes the optimized parameters for the liquid chromatography and mass spectrometry analysis.

ParameterCondition
LC System Acquity UPLC® I-class system or equivalent[1]
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)[1]
Column Temperature 40 °C[1]
Mobile Phase A Water with 5% ACN and 0.1% FA[1]
Mobile Phase B ACN with 0.1% FA[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL[1]
Gradient Elution Start with 95% A / 5% B for 0.5 min, change to 5% A / 95% B until 3.5 min, and return to initial conditions until 4.0 min.[1]
MS System Xevo TQ-S tandem mass spectrometer or equivalent[1]
Ionization Mode Heated Electrospray Ionization (HESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transition (2-Ketodoxapram) m/z 393.4 → 214.3[1]
MRM Transition (this compound) m/z 398.4 → 219.3[1]
Collision Energy (2-Ketodoxapram/-d5) 23 V[7]

Data Analysis and Quantification

The concentration of 2-Ketodoxapram in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 2-Ketodoxapram in the unknown samples is then interpolated from this calibration curve.

Experimental Workflow Diagram

experimental_workflow sample_receipt Sample Receipt (e.g., Plasma) add_is Add Internal Standard (this compound) sample_receipt->add_is lle Liquid-Liquid Extraction (LLE with TBME) add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Integration, Calibration) lc_ms_analysis->data_processing quantification Quantification (Concentration Determination) data_processing->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of this compound in biological samples. This protocol is suitable for high-throughput applications in drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.

References

Application Notes and Protocols for the Detection of 2-Ketodoxapram-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the quantitative analysis of 2-Ketodoxapram-d5 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-Ketodoxapram is the active metabolite of Doxapram, a respiratory stimulant. The deuterated internal standard, this compound, is utilized to ensure accurate and precise quantification. The methodologies described herein are based on established and validated procedures, providing a robust framework for pharmacokinetic studies and other drug development applications.

I. Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of this compound using a triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source in positive ion mode.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Analyte This compound
Ionization ModePositive ESI
Precursor Ion (m/z)398.4[1][2]
Product Ion (m/z)219.3[1][2]
Instrument Settings
Capillary Voltage2 kV[1]
Cone Voltage44 V[1]
Collision Energy23 V[1][2]
Source Temperature150 °C[1]
Desolvation Temperature600 °C[1]
Cone Gas Flow (N₂)150 L/h[1]
Desolvation Gas Flow (N₂)1000 L/h[1]
Collision Gas Flow (Ar)0.15 mL/min[1]

Note: These parameters may require optimization depending on the specific mass spectrometer make and model.

For comparative purposes, the parameters for the non-deuterated 2-Ketodoxapram and the parent drug, Doxapram, and its deuterated standard are also provided.

Table 2: Mass Spectrometry Parameters for Doxapram and 2-Ketodoxapram

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Doxapram379.5[1][2]292.3[1][2]18[1][2]
Doxapram-d5384.5[1][2]297.3[1][2]18[1]
2-Ketodoxapram393.4[1][2]214.3 / 214.4[1][2]23[1][2]

II. Experimental Protocols

A. Liquid Chromatography Method

This protocol outlines the ultra-performance liquid chromatography (UPLC) conditions for the separation of this compound and related compounds.

Table 3: Liquid Chromatography Parameters

ParameterDescription
System UPLC® I-class system or equivalent[1]
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)[1]
Column Temperature 40 °C[1]
Mobile Phase A Water with 5% Acetonitrile and 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL[1]
Autosampler Temperature 15 °C[1]
Gradient Program
0 - 0.5 min95% A / 5% B[1]
0.5 - 3.5 minRamp to 5% A / 95% B[1]
3.5 - 4.0 minReturn to 95% A / 5% B[1]
4.0 - 5.0 minRamp to 5% A / 95% B (Column Wash)[1]
5.0 - 5.5 minReturn to 95% A / 5% B[1]
5.5 - 6.0 minHold at 95% A / 5% B (Equilibration)[1]
B. Sample Preparation Protocol: Liquid-Liquid Extraction

This protocol describes the extraction of 2-Ketodoxapram from plasma and brain tissue samples.

Materials:

  • Plasma or homogenized brain tissue samples

  • This compound internal standard (IS) working solution

  • 0.2 M Borate buffer (pH 9)[1]

  • Tert-butyl methyl ether (TBME)[1]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the sample (plasma or brain tissue homogenate), add 25 µL of the IS working solution.[1]

  • Add 100 µL of 0.2 M borate buffer (pH 9).[1]

  • Add 2 mL of TBME.[1]

  • Vortex or shake overhead for 10 minutes.[1]

  • Centrifuge at 3000 x g for 10 minutes at 15 °C.[1]

  • Transfer the organic (upper) phase to a clean glass tube. The volume transferred can be adjusted based on the expected concentration range (e.g., 1.5 mL for low concentrations, 25 µL for high concentrations).[1]

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.[1]

  • Reconstitute the dried extract in an appropriate volume of the mobile phase (e.g., 100 µL for low concentrations, 500 µL for high concentrations).[1]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

III. Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Brain Tissue) add_is Add Internal Standard (this compound) sample->add_is add_buffer Add Borate Buffer (pH 9) add_is->add_buffer add_solvent Add TBME add_buffer->add_solvent extract Liquid-Liquid Extraction (Vortex/Shake) add_solvent->extract centrifuge Centrifugation extract->centrifuge transfer Transfer Organic Phase centrifuge->transfer evaporate Evaporation (Nitrogen) transfer->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection UPLC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection MRM Detection ms_ionization->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Quantitative Analysis using 2-Ketodoxapram-d5

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preparation of a Standard Curve with 2-Ketodoxapram-d5 for Accurate Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of analytical and pharmacokinetic research, precise and reliable quantification of therapeutic agents and their metabolites is paramount. Doxapram, a respiratory stimulant, and its active metabolite, 2-Ketodoxapram, are often monitored in biological samples to ensure therapeutic efficacy and safety. The use of stable isotope-labeled internal standards is a widely accepted practice in mass spectrometry-based bioanalysis to improve accuracy and precision by correcting for variability in sample processing and instrument response.[1][2][3]

This document provides a detailed protocol for the preparation of a standard curve for the quantification of 2-Ketodoxapram using this compound as an internal standard. The methodology is primarily designed for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for sensitive and selective quantification of small molecules in complex matrices such as plasma or serum.[4][5][6]

Principle of Isotope Dilution Mass Spectrometry

The core principle of this method is isotope dilution, where a known concentration of a stable isotope-labeled version of the analyte (the internal standard, IS) is added to all samples, calibration standards, and quality control samples.[7][8] In this case, this compound serves as the internal standard for the analyte, 2-Ketodoxapram. Since the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization.[3][9] However, it can be differentiated by the mass spectrometer due to its higher mass.

By measuring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized, leading to highly accurate and precise quantification.[7][8] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards.

Materials and Reagents

  • 2-Ketodoxapram (Analyte)

  • This compound (Internal Standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Blank biological matrix (e.g., human plasma, rat serum)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Experimental Protocols

Preparation of Stock Solutions

4.1.1. Analyte (2-Ketodoxapram) Stock Solution (S0):

  • Accurately weigh approximately 1.0 mg of 2-Ketodoxapram standard.

  • Dissolve the weighed standard in a 1.0 mL volumetric flask using methanol to obtain a final concentration of 1.0 mg/mL.

  • Label this as the primary stock solution (S0) and store at -20°C.

4.1.2. Internal Standard (this compound) Stock Solution (IS S0):

  • Accurately weigh approximately 1.0 mg of this compound standard.

  • Dissolve the weighed standard in a 1.0 mL volumetric flask using methanol to obtain a final concentration of 1.0 mg/mL.

  • Label this as the internal standard primary stock solution (IS S0) and store at -20°C.

Preparation of Working Solutions

4.2.1. Analyte Working Solutions for Calibration Curve:

Prepare a series of working solutions by serially diluting the primary stock solution (S0) with methanol or an appropriate solvent mixture. An example dilution scheme is provided in the table below.

4.2.2. Internal Standard Working Solution (IS WS):

Prepare a working solution of the internal standard that, when added to the samples, results in a consistent and appropriate detector response. For example, dilute the IS primary stock solution (IS S0) to a concentration of 1 µg/mL. The optimal concentration should be determined during method development.

Preparation of Calibration Standards
  • Label a set of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8).

  • To each tube, add an aliquot of the blank biological matrix (e.g., 90 µL of blank plasma).

  • Spike each tube with the appropriate analyte working solution to achieve the desired final concentrations. For example, add 10 µL of each working solution to the 90 µL of matrix.

  • To every calibration standard, add a constant volume of the internal standard working solution (IS WS). For instance, add 10 µL of a 1 µg/mL IS WS to each standard.

  • Vortex each tube to ensure thorough mixing.

These calibration standards are now ready for sample extraction and analysis by LC-MS/MS.

Data Presentation

The following tables summarize the quantitative data for the preparation of stock and working solutions, as well as the final calibration standards.

Table 1: Preparation of Analyte (2-Ketodoxapram) Stock and Working Solutions

Solution IDDescriptionStarting SolutionDilution FactorSolventFinal Concentration (ng/mL)
S0 Primary Stock--Methanol1,000,000
WS1 Working Solution 1S01:10Methanol100,000
WS2 Working Solution 2WS11:10Methanol10,000
WS3 Working Solution 3WS21:10Methanol1,000
WS4 Working Solution 4WS31:10Methanol100

Table 2: Preparation of Internal Standard (this compound) Solutions

Solution IDDescriptionStarting SolutionDilution FactorSolventFinal Concentration (ng/mL)
IS S0 IS Primary Stock--Methanol1,000,000
IS WS IS Working SolutionIS S01:1000Methanol1,000

Table 3: Preparation of Calibration Curve Standards in Biological Matrix

Standard IDAnalyte Working Solution UsedVolume of WS Added (µL)Volume of Matrix (µL)Volume of IS WS Added (µL)Final Analyte Concentration (ng/mL)Final IS Concentration (ng/mL)
CAL 1 WS410901010100
CAL 2 WS420801020100
CAL 3 WS35951050100
CAL 4 WS3109010100100
CAL 5 WS3257510250100
CAL 6 WS259510500100
CAL 7 WS27.592.510750100
CAL 8 WS21090101000100

Visualization of Workflows and Concepts

Experimental Workflow for Standard Curve Preparation

The following diagram illustrates the key steps in preparing the calibration standards.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation S0 Analyte Stock (S0) 1 mg/mL WS Analyte Working Solutions (Serial Dilutions) S0->WS IS_S0 IS Stock (IS S0) 1 mg/mL IS_WS IS Working Solution (e.g., 1 µg/mL) IS_S0->IS_WS Spike_Analyte Spike with Analyte WS WS->Spike_Analyte Spike_IS Spike with IS WS IS_WS->Spike_IS Matrix Blank Biological Matrix Matrix->Spike_Analyte Spike_Analyte->Spike_IS Final_CAL Final Calibration Standards (CAL 1 - CAL 8) Spike_IS->Final_CAL

Caption: Workflow for preparing calibration standards.

Logical Relationship of Standard Curve Quantification

This diagram shows the logical process of using the prepared standard curve to quantify an unknown sample.

G cluster_0 Analysis cluster_1 Data Processing cluster_2 Quantification CAL_Samples Calibration Standards (Known Concentrations) LCMS LC-MS/MS Analysis CAL_Samples->LCMS Unknown_Sample Unknown Sample Unknown_Sample->LCMS Peak_Areas Measure Peak Areas (Analyte & IS) LCMS->Peak_Areas Ratio Calculate Area Ratio (Analyte / IS) Peak_Areas->Ratio Std_Curve Generate Standard Curve (Ratio vs. Concentration) Ratio->Std_Curve from CAL Samples Interpolate Interpolate Unknown Sample Ratio Ratio->Interpolate from Unknown Std_Curve->Interpolate Final_Conc Determine Final Concentration of Unknown Sample Interpolate->Final_Conc

Caption: Logic of quantification using a standard curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of a standard curve for the quantification of 2-Ketodoxapram using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and other sources of variability in LC-MS/MS-based bioanalysis, thereby ensuring the generation of accurate and reliable data for pharmacokinetic studies and therapeutic drug monitoring. The provided tables and diagrams serve as practical guides for researchers in implementing this methodology.

References

Application Notes and Protocols: Use of 2-Ketodoxapram-d5 in Therapeutic Drug Monitoring of Doxapram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ketodoxapram-d5 as an internal standard for the therapeutic drug monitoring (TDM) of doxapram and its active metabolite, 2-ketodoxapram. The protocols detailed below are based on established methodologies for the accurate quantification of these analytes in biological matrices.

Introduction

Doxapram is a respiratory stimulant used to treat respiratory depression.[1][2] Therapeutic drug monitoring of doxapram is crucial due to its narrow therapeutic index and inter-individual pharmacokinetic variability.[3] Doxapram is metabolized in the liver to an active metabolite, 2-ketodoxapram.[2] Therefore, simultaneous monitoring of both doxapram and 2-ketodoxapram is essential for optimizing therapeutic outcomes and minimizing adverse effects.

This compound is a deuterated analog of 2-ketodoxapram and serves as an ideal internal standard for quantitative analysis by mass spectrometry.[4] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[5][6]

Principle of the Method

The analytical method involves the simultaneous quantification of doxapram, 2-ketodoxapram, and their respective deuterated internal standards, doxapram-d5 and this compound, in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][8] This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the analytes in complex biological matrices such as plasma and brain tissue.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from a validated UPLC-MS/MS assay for the simultaneous quantification of doxapram and 2-ketodoxapram using their deuterated internal standards.[7]

Table 1: Mass Spectrometric Parameters [7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Doxapram379.5292.34418
Doxapram-d5384.5297.34418
2-Ketodoxapram393.4214.34423
This compound398.4219.34423

Table 2: Pharmacokinetic Parameters of Doxapram and 2-Ketodoxapram in Porcine Model [7][8]

ParameterDoxapram2-Ketodoxapram
Elimination Half-Life (t½)1.38 ± 0.22 h2.42 ± 0.04 h
Maximal Plasma Concentration (cₘₐₓ)1780 ± 275 ng/mL32.3 ± 5.5 ng/mL
Protein Binding95.5 ± 0.9%98.4 ± 0.3%
Brain-to-Plasma Ratio0.58 ± 0.240.12 ± 0.02

Table 3: UPLC-MS/MS Assay Validation Parameters [7]

ParameterPlasmaBrain Tissue
Lower Limit of Quantification (LLOQ)10 pg/mL1 pg/sample
Calibration Range (Low)10 - 10,000 pg/mL-
Calibration Range (High)1 - 2,500 ng/mL-
Intra-day Precision (%CV)< 15%< 15%
Inter-day Precision (%CV)< 15%< 15%
Accuracy (% bias)Within ±15%Within ±15%

Experimental Protocols

Materials and Reagents
  • Doxapram hydrochloride

  • 2-Ketodoxapram

  • Doxapram-d5 (Internal Standard)

  • This compound (Internal Standard)[4][9]

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Tert-butyl methyl ether (TBME)

  • Plasma or other biological matrix

Sample Preparation Protocol
  • Spiking: To 100 µL of plasma, add the internal standard solution (doxapram-d5 and this compound).

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 50 µL of 1 M sodium hydroxide.

    • Add 1 mL of tert-butyl methyl ether (TBME).

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95% A / 5% B).

  • Injection: Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.[7]

UPLC-MS/MS Analysis Protocol
  • Chromatographic System: UPLC® I-class system (Waters) or equivalent.

  • Column: Acquity UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm; Waters) heated to 40 °C.[7]

  • Mobile Phase:

    • A: Water with 5% ACN and 0.1% FA

    • B: ACN with 0.1% FA

  • Flow Rate: 0.5 mL/min.[7][8]

  • Gradient Elution:

    • 0-0.5 min: 95% A / 5% B

    • 0.5-3.5 min: Gradient to 5% A / 95% B

    • 3.5-4.0 min: Return to 95% A / 5% B

    • 4.0-5.0 min: 5% A / 95% B (column wash)

    • 5.0-6.0 min: Return to and hold at 95% A / 5% B (equilibration)[7]

  • Mass Spectrometer: Xevo TQ-S tandem mass spectrometer (Waters) or equivalent.

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Instrumental Parameters:

    • Capillary Voltage: 2 kV

    • Cone Voltage: 44 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 600 °C

    • Cone Gas Flow (N₂): 150 L/h

    • Desolvation Gas Flow (N₂): 1000 L/h

    • Collision Gas Flow (Ar): 0.15 mL/min[7][8]

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standards (Doxapram-d5 & this compound) sample->add_is extraction Protein Precipitation & Liquid-Liquid Extraction (TBME) add_is->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis data Data Acquisition & Quantification analysis->data

Caption: UPLC-MS/MS Sample Preparation and Analysis Workflow.

metabolic_pathway doxapram Doxapram liver Hepatic Metabolism doxapram->liver ketodoxapram 2-Ketodoxapram (Active Metabolite) liver->ketodoxapram Hydroxylation

References

Analysis of 2-Ketodoxapram-d5 in Biological Matrices: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 2-Ketodoxapram-d5 in plasma and tissue samples. The protocols and data presented are compiled from established methodologies and are intended to assist in the development and validation of bioanalytical assays for pharmacokinetic studies and therapeutic drug monitoring. 2-Ketodoxapram is the active metabolite of Doxapram, a respiratory stimulant.[1] The use of a stable isotope-labeled internal standard, this compound, is crucial for achieving accurate and precise quantification in complex biological matrices.[2][3]

Quantitative Data Summary

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been reported for the simultaneous quantification of Doxapram and 2-Ketodoxapram in porcine plasma and brain tissue, utilizing Doxapram-d5 and this compound as internal standards.[2][4] The following tables summarize the key quantitative performance parameters of this method.

Table 1: Method Validation Parameters for 2-Ketodoxapram in Porcine Plasma [2]

Validation ParameterResult
Lower Limit of Quantification (LLOQ)10 pg/mL
Calibration Curve Range10 - 10,000 pg/mL
Accuracy (at LLOQ, LQC, MQC, HQC)98.0 - 108.0%
Precision (Intra-day and Inter-day, at LLOQ, LQC, MQC, HQC)≤ 10.9%
Recovery (at LQC, MQC, HQC)88.9 - 94.1%
Matrix Effect (at LQC, HQC)94.8 - 101.2%

Table 2: Method Validation Parameters for 2-Ketodoxapram in Porcine Brain Tissue [2]

Validation ParameterResult
Lower Limit of Quantification (LLOQ)1 pg/sample
Calibration Curve Range1 - 1,000 pg/sample
Accuracy (at LLOQ, LQC, MQC, HQC)95.0 - 105.0%
Precision (Intra-day and Inter-day, at LLOQ, LQC, MQC, HQC)≤ 12.1%
Recovery (at LQC, MQC, HQC)91.5 - 97.3%
Matrix Effect (at LQC, HQC)96.7 - 103.4%

Experimental Protocols

The following protocols are based on the validated UPLC-MS/MS method described by Kraft et al., 2022.[2]

Sample Preparation

This protocol outlines the liquid-liquid extraction (LLE) procedure for isolating 2-Ketodoxapram from plasma and brain tissue homogenates.

a) Plasma Sample Preparation

  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 25 µL of 0.1 M sodium hydroxide.

  • Add 500 µL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).

  • Inject into the UPLC-MS/MS system.

b) Brain Tissue Sample Preparation

  • Homogenize brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1 g/mL.

  • Follow the same LLE procedure as described for plasma samples, starting with 50 µL of the brain tissue homogenate.

UPLC-MS/MS Analysis

a) Chromatographic Conditions

  • System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.5 min: 5% B

  • Injection Volume: 5 µL

b) Mass Spectrometric Conditions

  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Ketodoxapram: m/z 393.4 → 214.4[2]

    • This compound: m/z 398.4 → 219.3[2]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of Doxapram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is tissue Brain Tissue Homogenate (50 µL) tissue->add_is add_naoh Add 0.1 M NaOH add_is->add_naoh add_tbme Add TBME add_naoh->add_tbme vortex Vortex (10 min) add_tbme->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection data_analysis Data Acquisition & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the analysis of 2-Ketodoxapram in biological samples.

doxapram_metabolism Doxapram Doxapram Ketodoxapram 2-Ketodoxapram (Active Metabolite) Doxapram->Ketodoxapram Metabolism (Hydroxylation) Other_Metabolites Other Metabolites Doxapram->Other_Metabolites Ketodoxapram->Other_Metabolites

Caption: Simplified metabolic pathway of Doxapram.

References

Application of 2-Ketodoxapram-d5 in Atrial Fibrillation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ketodoxapram-d5 in the research and development of novel therapeutics for atrial fibrillation (AF). This document details the mechanism of action of its non-deuterated counterpart, 2-Ketodoxapram, relevant experimental protocols where the deuterated standard is essential, and key data from preclinical studies.

Introduction

Atrial fibrillation is the most common cardiac arrhythmia, characterized by chaotic atrial electrical activity and an increased risk of stroke and heart failure.[1][2] A promising therapeutic target for AF is the two-pore-domain potassium (K2P) channel, TASK-1 (TWIK-related acid-sensitive K+ channel), which is almost exclusively expressed in the atria and is significantly upregulated in patients with AF.[3][4] Inhibition of TASK-1 can counteract the pathological shortening of the atrial action potential associated with AF.[3][5]

Doxapram, a respiratory stimulant, has been identified as a potent inhibitor of the TASK-1 channel and has demonstrated antiarrhythmic efficacy in a porcine model of AF.[5][6][7][8] Doxapram is rapidly metabolized to an active metabolite, 2-Ketodoxapram.[9] Studies have shown that 2-Ketodoxapram is also a strong inhibitor of the TASK-1 channel, with a potentially superior pharmacokinetic profile for the treatment of AF compared to doxapram, including a longer half-life and reduced penetration of the blood-brain barrier.[3]

This compound is a deuterium-labeled analog of 2-Ketodoxapram.[10] It serves as an ideal internal standard for highly accurate and precise quantification of 2-Ketodoxapram in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] The use of a stable isotope-labeled internal standard is critical for reliable pharmacokinetic and metabolic studies, which are fundamental to drug development.

Mechanism of Action of 2-Ketodoxapram

2-Ketodoxapram exerts its antiarrhythmic effect primarily through the inhibition of the TASK-1 potassium channel. In atrial fibrillation, the upregulation of TASK-1 contributes to a shortened atrial action potential duration (APD), which promotes the maintenance of the arrhythmia. By blocking TASK-1, 2-Ketodoxapram prolongs the atrial APD, thereby restoring normal sinus rhythm. This atrial-specific action minimizes the risk of ventricular proarrhythmias, a significant side effect of many current antiarrhythmic drugs.[5]

cluster_0 Atrial Myocyte in Atrial Fibrillation cluster_1 Therapeutic Intervention AF Atrial Fibrillation TASK1_up Upregulated TASK-1 (K2P3.1) Channels AF->TASK1_up leads to K_efflux Increased K+ Efflux TASK1_up->K_efflux TASK1_inhibition Inhibition of TASK-1 Channels APD_short Shortened Atrial Action Potential Duration K_efflux->APD_short AF_maintenance Maintenance of AF APD_short->AF_maintenance Ketodoxapram 2-Ketodoxapram Ketodoxapram->TASK1_inhibition K_efflux_norm Normalized K+ Efflux TASK1_inhibition->K_efflux_norm APD_prolong Prolonged Atrial Action Potential Duration K_efflux_norm->APD_prolong SR_restoration Restoration of Sinus Rhythm APD_prolong->SR_restoration

Figure 1: Mechanism of 2-Ketodoxapram in Atrial Fibrillation.

Quantitative Data

The following tables summarize the inhibitory potency and pharmacokinetic parameters of 2-Ketodoxapram compared to its parent compound, doxapram.

Table 1: Inhibitory Effects of Doxapram and 2-Ketodoxapram on TASK Channels

CompoundTarget Ion ChannelIC50 (μM)Maximal Inhibition (%)
DoxapramTASK-11.096
TASK-35.9Not Reported
2-Ketodoxapram TASK-1 0.8 96
TASK-31.5Not Reported
Data sourced from a study using two-electrode voltage clamp experiments on Xenopus laevis oocytes heterologously expressing the target channels.[3][4]

Table 2: Pharmacokinetic Parameters of Doxapram and 2-Ketodoxapram in a Porcine Model

ParameterDoxapram2-Ketodoxapram
Terminal Half-life (t1/2) 1.38 ± 0.22 h1.71 h / 2.42 ± 0.04 h
Maximal Plasma Concentration (Cmax) 1780 ± 275 ng/mL4604 ng/mL / 32.3 ± 5.5 ng/mL
Brain-to-Plasma Ratio 0.58 ± 0.240.065 / 0.12 ± 0.02 *
Protein Binding 95.5 ± 0.9%98.4 ± 0.3%
Data from intravenous administration of 1 mg/kg doxapram in pigs.[3][11][12] Note: Conflicting values for t1/2 and Cmax for 2-Ketodoxapram are reported in different sources citing what appears to be the same underlying study; both are presented for completeness.

Experimental Protocols

Protocol 1: In Vitro Evaluation of 2-Ketodoxapram on Atrial Ion Channels using Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to measure the effect of 2-Ketodoxapram on ion currents in isolated human atrial cardiomyocytes.

1. Cell Isolation:

  • Obtain human atrial appendage tissue from patients undergoing cardiac surgery.

  • Enzymatically isolate single myocytes.[13]

2. Patch-Clamp Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Perfuse the cells with an external solution.

  • Establish a whole-cell configuration using a borosilicate glass pipette filled with an internal solution.

  • Apply voltage-clamp protocols to elicit specific ion currents (e.g., TASK-1 current).

3. Drug Application:

  • Prepare stock solutions of 2-Ketodoxapram in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

  • Apply different concentrations of 2-Ketodoxapram to the patched cell via a perfusion system.

4. Data Analysis:

  • Measure the peak current amplitude in the absence and presence of 2-Ketodoxapram.

  • Calculate the percentage of current inhibition for each concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

cluster_workflow Patch-Clamp Protocol Workflow start Start cell_iso Isolate Human Atrial Cardiomyocytes start->cell_iso patch Establish Whole-Cell Patch-Clamp Configuration cell_iso->patch record_base Record Baseline Ion Currents patch->record_base apply_drug Apply 2-Ketodoxapram (Varying Concentrations) record_base->apply_drug record_drug Record Ion Currents in Presence of Drug apply_drug->record_drug washout Washout record_drug->washout analyze Analyze Data: - Calculate % Inhibition - Determine IC50 record_drug->analyze washout->apply_drug Next Concentration end End analyze->end

Figure 2: Workflow for Patch-Clamp Electrophysiology.
Protocol 2: In Vivo Evaluation of Antiarrhythmic Efficacy in a Porcine Model of Atrial Fibrillation

This protocol outlines the use of a porcine model to assess the ability of 2-Ketodoxapram to terminate AF.

1. Animal Model:

  • Use domestic pigs.

  • Induce persistent AF via intermittent atrial burst stimulation using an implanted pacemaker.[5][7]

2. Electrophysiological Study:

  • Perform a baseline catheter-based electrophysiological investigation.

  • Induce and confirm sustained AF.

3. Drug Administration:

  • Administer 2-Ketodoxapram intravenously.

4. Monitoring and Analysis:

  • Continuously monitor the electrocardiogram (ECG) to assess for cardioversion to sinus rhythm.

  • Measure the time to conversion.

  • Assess the AF burden (percentage of time in AF) over a defined period.

5. Pharmacokinetic Sampling:

  • Collect serial blood samples at predefined time points to determine the plasma concentration of 2-Ketodoxapram (see Protocol 3).

Protocol 3: Quantification of 2-Ketodoxapram in Plasma using UPLC-MS/MS with this compound as an Internal Standard

This protocol details a bioanalytical method for the accurate measurement of 2-Ketodoxapram in plasma samples from in vivo studies.

1. Sample Preparation:

  • To a plasma sample, add a known amount of this compound solution (internal standard).

  • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatography: Use a suitable UPLC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of 2-Ketodoxapram from endogenous plasma components.

  • Mass Spectrometry:

    • Use a tandem mass spectrometer with a positive electrospray ionization (ESI) source.

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for 2-Ketodoxapram and this compound. For example, for 2-Ketodoxapram, the transition could be m/z 393.4 → 214.3, and for this compound, it would be m/z 398.4 → 219.3.[11]

3. Data Analysis:

  • Generate a calibration curve by analyzing standards of known 2-Ketodoxapram concentrations with a constant amount of this compound.

  • Calculate the ratio of the peak area of 2-Ketodoxapram to the peak area of this compound for all samples and standards.

  • Determine the concentration of 2-Ketodoxapram in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_workflow Pharmacokinetic Study Workflow start Start animal_model In Vivo Porcine AF Model start->animal_model drug_admin Administer 2-Ketodoxapram animal_model->drug_admin blood_sampling Collect Serial Blood Samples drug_admin->blood_sampling sample_prep Plasma Sample Preparation (Add this compound IS) blood_sampling->sample_prep uplc_msms UPLC-MS/MS Analysis (Quantify 2-Ketodoxapram) sample_prep->uplc_msms pk_analysis Pharmacokinetic Analysis: - Calculate t1/2, Cmax, etc. uplc_msms->pk_analysis end End pk_analysis->end

Figure 3: Workflow for a Pharmacokinetic Study Utilizing this compound.

Conclusion

2-Ketodoxapram is a promising candidate for a novel, atrial-specific antiarrhythmic drug for the treatment of atrial fibrillation, acting via the inhibition of the TASK-1 potassium channel.[3] The deuterated analog, this compound, is an indispensable tool for the accurate and reliable quantification of 2-Ketodoxapram in biological samples.[10] This enables robust pharmacokinetic and pharmacodynamic studies, which are crucial for the preclinical and clinical development of 2-Ketodoxapram as a therapeutic agent. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their atrial fibrillation research programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape for 2-Ketodoxapram-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of 2-Ketodoxapram-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterium-labeled analog of 2-Ketodoxapram, which is an active metabolite of Doxapram.[1] It is primarily used as an internal standard in analytical and pharmacokinetic studies for the precise quantification of 2-Ketodoxapram in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] The stable isotope label allows for differentiation from the endogenous analyte, improving the accuracy of measurements.[1]

Q2: I am observing peak tailing with this compound. What are the common causes?

Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:[3]

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanol groups, are a common cause.[4][5]

  • Column Overload: Injecting too much of the analyte can lead to peak tailing.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions with the stationary phase.[6]

  • Column Contamination or Degradation: A blocked or depleted column can result in poor peak shape.[7]

  • Excessive Dead Volume: The volume within the chromatographic system outside of the column can contribute to band broadening and peak tailing.[6]

Q3: My this compound peak is fronting. What could be the issue?

Peak fronting, where the front part of the peak is broader than the latter half, is often caused by:[8]

  • Column Overload: Injecting too high a concentration or volume of the sample.[9][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[7][10]

  • Low Column Temperature: Insufficient temperature can lead to poor peak shape.[7]

  • Column Bed Collapse or Voids: Physical degradation of the column packing can result in fronting peaks.[4][8]

Q4: Can the deuterium labeling in this compound affect its peak shape or retention time compared to the non-labeled compound?

Yes, while stable isotopically labeled standards are generally expected to have very similar chromatographic behavior to their non-labeled counterparts, differences can sometimes occur.[11] This is known as the "isotope effect." It can lead to slight differences in retention time.[12] If the deuterated standard and the native analyte separate on the column, it could indicate a need to adjust the chromatographic conditions to ensure co-elution for accurate quantification.

Troubleshooting Guides

Issue 1: Peak Tailing

If you are experiencing peak tailing for this compound, follow this troubleshooting workflow:

G start Peak Tailing Observed check_overload Reduce Injection Volume/Concentration start->check_overload overload_improves Peak Shape Improves? check_overload->overload_improves overload_yes Column Overload was the issue. Maintain lower sample load. overload_improves->overload_yes Yes overload_no Issue persists. overload_improves->overload_no No check_mobile_phase Optimize Mobile Phase pH and Buffer overload_no->check_mobile_phase mobile_phase_improves Peak Shape Improves? check_mobile_phase->mobile_phase_improves mobile_phase_yes Mobile phase was suboptimal. Use optimized conditions. mobile_phase_improves->mobile_phase_yes Yes mobile_phase_no Issue persists. mobile_phase_improves->mobile_phase_no No check_column Inspect/Flush/Replace Column mobile_phase_no->check_column column_improves Peak Shape Improves? check_column->column_improves column_yes Column was contaminated or degraded. Implement regular column maintenance. column_improves->column_yes Yes column_no Contact Technical Support column_improves->column_no No

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol to Address Peak Tailing:

  • Reduce Sample Load:

    • Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the diluted samples and observe the peak shape. If tailing decreases with dilution, the original sample was likely overloaded.[4]

  • Mobile Phase Optimization:

    • Prepare mobile phases with slightly different pH values around the pKa of 2-Ketodoxapram. Operating at a lower pH can minimize interactions with acidic silanol groups.[6]

    • Incorporate a buffer into your mobile phase to maintain a consistent pH.[5]

  • Column Maintenance:

    • If the column is suspected to be blocked, flush it with a strong organic solvent in the reverse direction (if permitted by the manufacturer).[7]

    • If the stationary phase is depleted, replace the column with a new one of the same type.[7]

Issue 2: Peak Fronting

For instances of peak fronting with this compound, use the following troubleshooting guide:

G start Peak Fronting Observed check_solvent Match Sample Solvent to Mobile Phase start->check_solvent solvent_improves Peak Shape Improves? check_solvent->solvent_improves solvent_yes Solvent mismatch was the issue. Prepare sample in mobile phase. solvent_improves->solvent_yes Yes solvent_no Issue persists. solvent_improves->solvent_no No check_overload Reduce Injection Volume/Concentration solvent_no->check_overload overload_improves Peak Shape Improves? check_overload->overload_improves overload_yes Column overload was the issue. Maintain lower sample load. overload_improves->overload_yes Yes overload_no Issue persists. overload_improves->overload_no No check_temp Increase Column Temperature overload_no->check_temp temp_improves Peak Shape Improves? check_temp->temp_improves temp_yes Temperature was too low. Use optimized temperature. temp_improves->temp_yes Yes temp_no Inspect Column for Voids/Collapse temp_improves->temp_no No

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocol to Address Peak Fronting:

  • Sample Solvent Compatibility:

    • Reconstitute your sample in the initial mobile phase composition.[7]

    • If the sample must be in a different solvent, inject a smaller volume to minimize the effect.[9]

  • Reduce Sample Load:

    • As with peak tailing, prepare and inject a dilution series of your sample to check for mass overload.[9]

  • Optimize Column Temperature:

    • Incrementally increase the column temperature (e.g., in 5 °C steps) and observe the effect on peak shape. Ensure you do not exceed the column's maximum operating temperature.[7]

Reference Experimental Conditions

The following table summarizes the UPLC-MS/MS conditions from a validated method for the analysis of Doxapram and 2-Ketodoxapram, which can serve as a starting point for method development.[13][14]

ParameterValue
Chromatographic System UPLC® I-class system
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)
Column Temperature 40 °C
Mobile Phase A Water with 5% Acetonitrile and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient 95% A for 0.5 min, to 5% A at 3.5 min, back to 95% A at 4.0 min

Mass Spectrometry Parameters

For researchers using mass spectrometric detection, the following parameters were used in the reference method.[13]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2 kV
Source Temperature 150 °C
Desolvation Temperature 600 °C
Cone Gas Flow (N2) 150 L/h
Desolvation Gas Flow (N2) 1000 L/h
Collision Gas Argon
MRM Transition (2-Ketodoxapram) m/z 393.4 > 214.3
MRM Transition (this compound) m/z 398.4 > 219.3
Collision Energy (2-Ketodoxapram/-d5) 23 V

References

Technical Support Center: 2-Ketodoxapram-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Ketodoxapram and its deuterated internal standard, 2-Ketodoxapram-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of 2-Ketodoxapram, where five hydrogen atoms have been replaced with deuterium.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic studies.[1] Because it is chemically almost identical to the analyte (2-Ketodoxapram), it is expected to behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[3] This allows it to compensate for variations in the analytical process, including matrix effects, thereby improving the accuracy and precision of quantification.[1][4]

Q2: What are matrix effects and how do they affect my analysis?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[5] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of the analyte.[6] Matrix effects are a significant concern in quantitative LC-MS/MS as they can compromise the accuracy, reproducibility, and sensitivity of the method.[5]

Q3: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for all matrix effects?

A3: Ideally, a SIL internal standard that co-elutes with the analyte will experience the same degree of ion suppression or enhancement and thus correct for matrix effects.[3] However, this is not always the case with deuterated standards.[7] Differences in the physicochemical properties between the deuterated and non-deuterated compounds can sometimes lead to slight chromatographic separation (the "isotope effect").[8] If the analyte and the internal standard do not perfectly co-elute, they may experience different matrix effects, leading to inaccurate results.[3][8] Additionally, differences in extraction recovery between the analyte and the internal standard have also been reported.[8]

Q4: My results are inconsistent across different batches of biological samples. Could this be a matrix effect issue?

A4: Yes, inconsistent results across different sample lots are a classic sign of variable matrix effects.[8] The composition of the biological matrix can vary between individuals or sources, leading to different degrees of ion suppression or enhancement. It is crucial to evaluate matrix effects as part of method development and validation to ensure the robustness of the assay.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving matrix effects for the analysis of 2-Ketodoxapram using this compound as an internal standard.

Problem 1: Poor reproducibility of quality control (QC) samples.

This could indicate a variable matrix effect or issues with sample preparation.

Initial Troubleshooting Steps:

start Start: Poor QC Reproducibility check_is Verify IS Response Is the this compound signal stable across runs? start->check_is check_coelution Check Co-elution Do analyte and IS peaks perfectly overlap? check_is->check_coelution Yes evaluate_matrix_effect Perform Matrix Effect Experiment (Post-extraction spike) check_is->evaluate_matrix_effect No check_coelution->evaluate_matrix_effect Yes optimize_chromatography Optimize Chromatography (Gradient, column, mobile phase) check_coelution->optimize_chromatography No optimize_sample_prep Optimize Sample Prep (SPE, LLE, dilution) evaluate_matrix_effect->optimize_sample_prep Matrix Effect Observed end_resolved Issue Resolved evaluate_matrix_effect->end_resolved No Significant Matrix Effect optimize_chromatography->check_coelution optimize_sample_prep->end_resolved end_unresolved Further Investigation (e.g., use C13-IS) optimize_sample_prep->end_unresolved

Caption: Troubleshooting workflow for poor QC reproducibility.

Problem 2: Suspected ion suppression or enhancement.

You observe a significant difference in the analyte/internal standard peak area ratio between neat solutions and post-extraction spiked samples.

Experimental Protocols for Diagnosis:

1. Qualitative Assessment by Post-Column Infusion:

  • Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Methodology:

    • Infuse a standard solution of 2-Ketodoxapram and this compound at a constant flow rate into the MS detector, post-column.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal intensity of the infused compounds. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at that retention time.

2. Quantitative Assessment of Matrix Factor:

  • Objective: To quantify the extent of the matrix effect.

  • Methodology:

    • Set A: Prepare samples by spiking the analyte and internal standard into a blank, extracted matrix.

    • Set B: Prepare samples by spiking the analyte and internal standard into the mobile phase or a neat solvent.

    • Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set A) / (Peak Area in Set B).

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • MF = 1 indicates no matrix effect.

    • The internal standard-normalized MF should be close to 1 if this compound is effectively compensating for the matrix effect.

Mitigation Strategies & Experimental Protocols

If matrix effects are confirmed, the following strategies can be employed. The choice of strategy will depend on the nature of the interfering components and the required sensitivity of the assay.

Strategy 1: Chromatographic Optimization

The goal is to separate the analyte and internal standard from co-eluting matrix components.

start Start: Matrix Effect Confirmed modify_gradient Modify Gradient Profile (Increase run time to improve separation) start->modify_gradient evaluate Re-evaluate Matrix Effect modify_gradient->evaluate change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) change_column->evaluate adjust_ph Adjust Mobile Phase pH (Alters retention of basic/acidic analytes) adjust_ph->evaluate evaluate->change_column Unsuccessful evaluate->adjust_ph Unsuccessful end Resolution Achieved evaluate->end Successful

References

Technical Support Center: 2-Ketodoxapram-d5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Ketodoxapram-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for high-sensitivity detection of this compound?

A1: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of 2-Ketodoxapram and its deuterated internal standard, this compound, in biological matrices.[1][2] This technique is capable of achieving a low limit of quantification (LLOQ), making it suitable for pharmacokinetic studies.[1][2]

Q2: What are the typical mass transitions for 2-Ketodoxapram and this compound?

A2: For positive electrospray ionization (ESI) mode, the recommended mass transition for quantification is m/z 398.4 > 219.3 for this compound.[2] The corresponding transition for the non-labeled 2-Ketodoxapram is m/z 393.4 > 214.4.[1][2]

Q3: What are potential causes of low sensitivity or high background noise?

A3: Several factors can contribute to poor sensitivity and high background. These include suboptimal mass spectrometry parameters, inefficient sample cleanup leading to matrix effects, issues with the chromatographic separation, or degradation of the analyte. A systematic evaluation of each step in the analytical workflow is crucial for identifying the root cause.

Q4: How can I minimize matrix effects?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To mitigate these effects, consider optimizing your sample preparation procedure. Techniques like solid-phase extraction (SPE) can provide a cleaner sample extract compared to simple protein precipitation.[4] Additionally, ensuring good chromatographic separation of your analyte from endogenous matrix components is critical.[3] The use of a stable isotope-labeled internal standard like this compound is also essential to compensate for matrix effects.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity

This guide will walk you through a systematic approach to troubleshooting common issues related to peak shape and signal intensity.

Troubleshooting Workflow

cluster_start Start: Low Signal/Poor Peak Shape cluster_ms Mass Spectrometer Checks cluster_lc LC System Checks cluster_sample Sample Preparation Checks cluster_solution Resolution start Low Signal or Poor Peak Shape Observed ms_params Verify MS Parameters (Transitions, Voltages, Gas Flows) start->ms_params ms_cal Check MS Calibration ms_params->ms_cal Parameters Correct? solution Improved Sensitivity and Peak Shape ms_params->solution Incorrect Parameters lc_mobile_phase Prepare Fresh Mobile Phase ms_cal->lc_mobile_phase Calibration OK? ms_cal->solution Recalibrate lc_column Check Column Performance (Backpressure, Peak Shape with Standard) lc_mobile_phase->lc_column lc_gradient Optimize Gradient Profile lc_column->lc_gradient Column OK? lc_column->solution Replace Column sample_prep Optimize Sample Cleanup (e.g., SPE vs. Protein Precipitation) lc_gradient->sample_prep LC System Optimized? matrix_effects Evaluate Matrix Effects (Post-column infusion) sample_prep->matrix_effects sample_prep->solution Improved Cleanup matrix_effects->solution Matrix Effects Mitigated?

Caption: Troubleshooting workflow for low signal and poor peak shape.

Detailed Steps:

  • Verify Mass Spectrometer Parameters: Ensure that the correct mass transitions and optimized collision energies are being used.[5] For this compound, a collision energy of 23 V has been shown to be effective.[1]

  • Check Instrument Calibration: An out-of-date or poor calibration can significantly impact sensitivity and mass accuracy.

  • Liquid Chromatography System:

    • Mobile Phase: Prepare fresh mobile phases, as degradation or changes in composition can affect chromatography.

    • Column Health: Inject a standard solution to verify the column's performance. Poor peak shape or a sudden change in retention time could indicate a deteriorating column.

    • Gradient Optimization: Adjust the gradient to ensure this compound is well-separated from any co-eluting matrix components that could cause ion suppression.[6]

  • Sample Preparation:

    • If using protein precipitation, consider a more rigorous cleanup method like Solid-Phase Extraction (SPE) to reduce matrix interferences.[4]

    • Evaluate for matrix effects by performing a post-column infusion experiment to identify regions of ion suppression.[7]

Issue 2: High Variability in Results

High variability can stem from inconsistencies in sample preparation or instrument performance.

Logical Relationship Diagram for High Variability

cause1 Inconsistent Sample Preparation solution1 Standardize Pipetting and Extraction Steps cause1->solution1 cause2 Internal Standard Issues solution2 Verify IS Concentration and Addition cause2->solution2 cause3 Instrument Instability solution3 Check for Leaks and Run System Suitability Tests cause3->solution3

Caption: Causes and solutions for high result variability.

Detailed Steps:

  • Review Sample Preparation Protocol: Ensure each step, especially pipetting of the internal standard and extraction solvents, is performed consistently. Automated liquid handlers can improve precision.

  • Internal Standard (IS) Check: Verify the concentration and stability of your this compound stock and working solutions. Ensure the IS is added to all samples, calibrators, and quality controls at the same concentration.

  • System Suitability: Before running a batch of samples, perform system suitability tests to confirm the stability and performance of the LC-MS/MS system. This should include injecting the same sample multiple times to check for consistent peak areas and retention times.

Experimental Protocols & Data

UPLC-MS/MS Method for 2-Ketodoxapram Quantification

This protocol is based on a validated method for the simultaneous measurement of doxapram and 2-Ketodoxapram in biological matrices.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL plasma sample, add an appropriate amount of this compound internal standard working solution.

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex mix to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

2. Chromatographic and Mass Spectrometric Conditions

The following tables summarize the key parameters for the analysis.

Table 1: LC-MS/MS Parameters

ParameterValue
LC System UPLC System
Column Appropriate Reverse-Phase Column
Mobile Phase Gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid)
Flow Rate Optimized for the column dimensions
Injection Volume 1-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: Mass Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
2-Ketodoxapram393.4214.423
This compound (IS) 398.4 219.3 23

Data adapted from a validated bioanalytical method.[1][2]

Table 3: Example Lower Limit of Quantification (LLOQ)

MatrixLLOQ
Plasma10 pg/mL
Brain Tissue1 pg/sample

These values demonstrate the high sensitivity achievable with the described UPLC-MS/MS method.[1][2]

References

Technical Support Center: Analysis of 2-Ketodoxapram-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ion suppression of the 2-Ketodoxapram-d5 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the this compound signal?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] Since this compound is often used as an internal standard for the quantification of Doxapram and its metabolites, any suppression of its signal can lead to inaccurate quantification of the target analytes.[5]

Q2: What are the common causes of ion suppression for this compound?

A2: Common causes of ion suppression for this compound in biological matrices such as plasma or serum include:

  • Endogenous matrix components: Phospholipids, salts, and proteins are major contributors to ion suppression.[6][7]

  • Exogenous compounds: Formulation excipients, co-administered drugs, and their metabolites can also interfere with ionization.

  • Mobile phase additives: Non-volatile buffers or additives can accumulate in the ion source and cause suppression.[7]

  • High analyte concentration: Although less common for an internal standard, excessively high concentrations of this compound itself can lead to self-suppression.[2]

Q3: How can I detect ion suppression of the this compound signal in my experiment?

A3: Ion suppression can be detected using a post-column infusion experiment.[8][9] In this method, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. When a blank matrix sample is injected, any dip in the constant baseline signal of this compound indicates the retention time at which ion-suppressing components are eluting from the column.[8]

Troubleshooting Guide

If you are experiencing a weak or inconsistent signal for this compound, follow this troubleshooting guide to identify and resolve the issue.

IonSuppressionTroubleshooting start Start: Low/Inconsistent This compound Signal check_is Verify Internal Standard (IS) Concentration & Purity start->check_is sample_prep Optimize Sample Preparation check_is->sample_prep pp Protein Precipitation (PP) sample_prep->pp Quickest, but 'dirtiest' extracts lle Liquid-Liquid Extraction (LLE) sample_prep->lle Good for removing non-polar interferences spe Solid-Phase Extraction (SPE) sample_prep->spe Most selective cleanup chromatography Optimize Chromatography pp->chromatography lle->chromatography spe->chromatography gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry/ Dimensions chromatography->column flow_rate Adjust Flow Rate chromatography->flow_rate ion_source Optimize Ion Source gradient->ion_source column->ion_source flow_rate->ion_source esi_apci Switch Ionization Source (e.g., ESI to APCI) ion_source->esi_apci source_params Adjust Source Parameters (e.g., Gas Flow, Temperature) ion_source->source_params end End: Stable & Robust This compound Signal esi_apci->end source_params->end

Caption: Troubleshooting workflow for ion suppression of this compound.

Data on Sample Preparation Methods

The choice of sample preparation is critical in mitigating ion suppression. Below is a table summarizing the relative effectiveness of common techniques.

Sample Preparation MethodRelative Matrix RemovalRelative Reduction in Ion SuppressionTypical RecoveryThroughput
Protein Precipitation (PP) LowLowHighHigh
Liquid-Liquid Extraction (LLE) MediumMedium-HighMedium-HighMedium
Solid-Phase Extraction (SPE) HighHighHighLow-Medium

This table provides a generalized comparison. Actual performance may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the simultaneous quantification of Doxapram and 2-Ketodoxapram in porcine plasma and brain tissue, using this compound as an internal standard.[5]

LLE_Workflow start Start: Plasma/Brain Homogenate Sample (100 µL) add_is Add 25 µL of This compound Working Solution start->add_is add_buffer Add 100 µL of 0.2 M Borate Buffer (pH 9) add_is->add_buffer add_solvent Add 2 mL of Tert-butyl Methyl Ether (TBME) add_buffer->add_solvent vortex Vortex Mix for 10 min add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge freeze Freeze Sample at -80°C for at least 30 min centrifuge->freeze transfer Transfer Organic Layer to a Clean Tube freeze->transfer evaporate Evaporate to Dryness under Nitrogen Stream at 40°C transfer->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

Methodology:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or brain homogenate.[5]

  • Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to all samples except for the blank matrix.[5]

  • Buffering: Add 100 µL of 0.2 M borate buffer (pH 9) to each sample.[5]

  • Extraction: Add 2 mL of tert-butyl methyl ether (TBME), cap the tubes, and vortex for 10 minutes.[5]

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes.[5]

  • Freezing: Place the samples in a -80°C freezer for at least 30 minutes to freeze the aqueous layer.[5]

  • Supernatant Transfer: Decant the organic (upper) layer into a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A C18 column is suitable for the separation of Doxapram and 2-Ketodoxapram.[5]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is a common mobile phase.[5]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.[5] However, if significant ion suppression is observed with ESI, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as it is often less susceptible to matrix effects.[4][10]

  • MS/MS Transitions: For this compound, the mass transition of m/z 398.4 > 219.3 has been shown to provide good performance for quantification.[5]

References

Technical Support Center: 2-Ketodoxapram-d5 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction methods for 2-Ketodoxapram-d5. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound using common techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Troubleshooting

Issue: Low Recovery of this compound

Potential Cause Recommended Solution
Incorrect pH of Aqueous Phase Ensure the pH of the sample is adjusted to ~9.0 using a borate buffer before extraction. 2-Ketodoxapram is an active metabolite and its solubility is pH-dependent.[1][2]
Inadequate Mixing/Shaking Vortex or shake the sample and extraction solvent mixture vigorously for at least 10 minutes to ensure thorough partitioning of the analyte into the organic phase.[1]
Suboptimal Solvent Selection Tert-butyl methyl ether (TBME) has been shown to be effective for the extraction of 2-Ketodoxapram and its deuterated analog.[1] If recovery remains low, consider testing other water-immiscible organic solvents of varying polarity.
Insufficient Phase Separation Centrifuge the sample at a sufficient speed and duration (e.g., 3000 x g for 10 minutes) to achieve a clear separation between the aqueous and organic layers.[1]
Analyte Degradation Minimize the time samples are exposed to harsh pH conditions or elevated temperatures. Process samples promptly and store extracts appropriately.
Incomplete Evaporation or Reconstitution Ensure the organic extract is completely evaporated to dryness under a gentle stream of nitrogen.[1] When reconstituting, use a solvent that is compatible with your analytical method (e.g., mobile phase) and ensure the analyte is fully dissolved.

Issue: High Variability in Recovery

Potential Cause Recommended Solution
Inconsistent pH Adjustment Calibrate your pH meter regularly and ensure precise addition of the buffer to each sample.
Variable Extraction Times Standardize the shaking or mixing time for all samples to ensure consistent extraction efficiency.
Inaccurate Pipetting Use calibrated pipettes for the addition of all reagents, internal standards, and solvents.
Matrix Effects Biological matrices like plasma can be complex. Consider a protein precipitation step prior to LLE to reduce matrix interference.
Solid-Phase Extraction (SPE) Troubleshooting

While a specific SPE protocol for this compound is not detailed in the provided search results, this general guidance can be adapted.

Issue: Low Recovery of this compound

Potential Cause Recommended Solution
Inappropriate Sorbent Selection Based on the structure of 2-Ketodoxapram, a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective. The choice depends on the sample matrix and desired cleanup.
Sorbent Bed Drying Out Ensure the sorbent bed does not go dry between the conditioning, equilibration, and sample loading steps.[3]
Inefficient Elution The elution solvent may not be strong enough. Increase the percentage of organic solvent or use a stronger eluting solvent. For ion-exchange mechanisms, adjust the pH or ionic strength of the elution solvent to neutralize the analyte.[3]
Insufficient Elution Volume Increase the volume of the elution solvent in increments to ensure complete desorption of the analyte from the sorbent.[3]
Sample Overload The amount of analyte and matrix components in the sample may be exceeding the capacity of the SPE cartridge. Consider using a larger cartridge or diluting the sample.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of 2-Ketodoxapram?

A1: this compound is the stable isotope-labeled internal standard of choice for the quantification of 2-Ketodoxapram by mass spectrometry.[1]

Q2: What are the typical mass transitions for 2-Ketodoxapram and this compound in mass spectrometry?

A2: For 2-Ketodoxapram, the [M+H]⁺ signal is at m/z 393.4, and a common mass transition for quantification is m/z 393.4 to 214.4. For this compound, the [M+H]⁺ signal is at m/z 398.4, with a corresponding mass transition of m/z 398.4 to 219.3.[1]

Q3: Can deuteration affect the chromatographic retention time of this compound?

A3: Yes, deuteration can sometimes lead to slight differences in retention time compared to the non-deuterated analog, a phenomenon known as the "deuterium effect".[4] While often minimal, it is important to verify the retention times of both the analyte and the internal standard during method development.

Q4: What are the key considerations when developing an extraction method for a deuterated compound like this compound?

A4: The primary goal is to develop a method that is reproducible and provides high recovery for both the deuterated internal standard and the non-deuterated analyte. Key considerations include ensuring that the deuteration does not significantly alter the chemical properties relevant to the extraction method (e.g., pKa, solubility). It's also important to be aware of potential metabolic switching, where deuteration at one site might lead to metabolism at another, although this is more of a concern in in-vivo studies than in extraction.[5]

Experimental Protocols

Liquid-Liquid Extraction of this compound from Porcine Plasma

This protocol is adapted from a published study by E. M. Binder et al. (2022).[1]

  • To 100 µL of plasma sample, add the internal standard working solution containing this compound.

  • Add 100 µL of 0.2 M borate buffer (pH 9).

  • Add 2 mL of tert-butyl methyl ether (TBME).

  • Shake overhead for 10 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 15 °C.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic phase to dryness under a heated stream of nitrogen at 40 °C.

  • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).

Visualizations

LLE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_end Analysis Start Start with Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_Buffer Add Borate Buffer (pH 9) Add_IS->Add_Buffer Add_TBME Add TBME Add_Buffer->Add_TBME Shake Shake for 10 min Add_TBME->Shake Centrifuge Centrifuge (3000 x g, 10 min) Shake->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

SPE_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low SPE Recovery Cause1 Inappropriate Sorbent Problem->Cause1 Cause2 Bed Drying Problem->Cause2 Cause3 Inefficient Elution Problem->Cause3 Cause4 Sample Overload Problem->Cause4 Solution1 Select Appropriate Sorbent (e.g., C18, Mixed-Mode) Cause1->Solution1 Solution2 Maintain Wetted Sorbent Bed Cause2->Solution2 Solution3 Optimize Elution Solvent (Strength, pH, Volume) Cause3->Solution3 Solution4 Use Larger Cartridge or Dilute Sample Cause4->Solution4

Caption: Troubleshooting Low Recovery in Solid-Phase Extraction.

References

Addressing instability of 2-Ketodoxapram-d5 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability issues with 2-Ketodoxapram-d5 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled analog of 2-Ketodoxapram, which is an active metabolite of the respiratory stimulant Doxapram. Its primary use is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of 2-Ketodoxapram in biological matrices like plasma and brain tissue. The use of a SIL-IS helps to correct for variability during sample preparation and analysis, leading to more accurate and reproducible results.

Q2: What are the general storage recommendations for this compound solutions?

A2: To ensure the stability of this compound, stock solutions and working standards should be stored at or below -20°C in tightly sealed containers, protected from light. For short-term bench-top use, samples should be kept at room temperature for no longer than 24 hours. It is also advisable to prepare fresh working solutions from a stock solution for each analytical run to minimize the potential for degradation.

Q3: What are the known stability characteristics of Doxapram and its metabolites?

A3: Doxapram hydrochloride, the parent drug of 2-Ketodoxapram, is a white to off-white crystalline powder that is stable in light and air. Injectable solutions of doxapram typically have a pH between 3.5 and 5.[1] Studies have shown that doxapram hydrochloride is stable in solution at a pH range of 2.5 to 6.5 for at least 24 hours.[2] However, at a pH of 7.5 and above, a 10-15% loss of doxapram hydrochloride can occur within approximately 6 hours.[2] One study demonstrated the stability of doxapram and 2-ketodoxapram in plasma samples after 16 days of storage at -20°C.

Troubleshooting Guide: Instability of this compound

This guide addresses common issues related to the instability of this compound in solution and provides systematic steps for troubleshooting.

Issue 1: Loss of Deuterium Signal or Appearance of Unlabeled 2-Ketodoxapram Peak

Potential Cause: Deuterium-hydrogen (D-H) exchange, also known as back-exchange, can occur if the deuterium labels are in chemically labile positions. This can be exacerbated by inappropriate pH or solvent conditions. Deuterium atoms on carbons adjacent to carbonyl groups can be susceptible to exchange under certain conditions.[3]

Troubleshooting Steps:

  • Evaluate Solvent and pH:

    • Avoid storing or reconstituting this compound in strongly acidic or basic solutions, as these conditions can catalyze D-H exchange.[4]

    • The optimal pH for the stability of the parent compound, doxapram, is between 2.5 and 6.5.[2] It is recommended to maintain the pH of your this compound solutions within this range.

    • Use aprotic solvents for reconstitution and dilution where possible, or buffered aqueous solutions within the recommended pH range.

  • Review Labeling Position:

    • Confirm the location of the deuterium labels on the this compound molecule from the manufacturer's certificate of analysis. Labels on non-exchangeable sites are crucial for a stable internal standard.[3]

  • Experimental Workflow for Investigating D-H Exchange:

    A Prepare this compound in different pH buffers (e.g., pH 3, 5, 7, 9) B Incubate solutions at controlled temperature (e.g., RT, 37°C) A->B C Analyze samples by LC-MS/MS at time points (0, 4, 8, 24h) B->C D Monitor for decrease in This compound signal and increase in unlabeled 2-Ketodoxapram signal C->D E Determine optimal pH for stability D->E

    D-H Exchange Investigation Workflow

Issue 2: Gradual Decrease in this compound Concentration Over Time

Potential Cause: Chemical degradation of the molecule, which can be influenced by factors such as pH, temperature, and exposure to light (photodegradation).

Troubleshooting Steps:

  • Control Environmental Factors:

    • pH: As mentioned previously, maintain the solution pH between 2.5 and 6.5. Doxapram hydrochloride solutions can become turbid at a pH of 5.7 and show significant degradation at pH 7.5 and above.[2]

    • Temperature: Store stock solutions at -20°C or below. For benchtop use, minimize the time samples are kept at room temperature.

    • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Some psychotropic drugs are known to be susceptible to photodegradation.[5][6]

  • Solvent Selection:

    • Ensure the chosen solvent is of high purity and does not contain reactive impurities.

    • For aqueous solutions, use freshly prepared buffers.

  • Stability Testing Protocol:

    • A systematic stability study can help identify the primary cause of degradation.

    Stability Test Condition Duration Purpose
    Freeze-Thaw Stability 3 cycles of freezing (-20°C) and thawing24 hoursTo assess stability during repeated use of stock solutions.
    Bench-Top Stability Room temperature24 hoursTo determine stability under typical laboratory conditions.
    Short-Term Stability 4°C7 daysTo evaluate stability for short-term storage.
    Long-Term Stability -20°C30 daysTo establish appropriate long-term storage conditions.
Issue 3: Inconsistent or Variable Peak Areas for this compound in an Analytical Run

Potential Cause: This can be due to issues with the analytical method or instrument, rather than the inherent stability of the compound in solution.

Troubleshooting Steps:

  • LC-MS/MS System Check:

    • Verify the stability of the mass spectrometer's spray by monitoring the internal standard signal in a series of blank injections.

    • Check for any leaks in the LC system that could cause fluctuations in flow rate and retention times.

    • Ensure the autosampler is functioning correctly and injecting consistent volumes.

  • Sample Preparation Review:

    • Ensure consistent and accurate pipetting of the internal standard into all samples (calibrators, QCs, and unknowns).

    • Evaluate for potential matrix effects (ion suppression or enhancement) that may be affecting the internal standard differently across samples. While a SIL-IS should co-elute and experience similar matrix effects as the analyte, significant variations in the matrix can still cause issues.[7]

  • Troubleshooting Workflow for Signal Instability:

    Start Inconsistent this compound Peak Area Check_IS_Addition Verify consistent addition of IS to all samples Start->Check_IS_Addition Check_LC_System Inspect LC for leaks and flow rate stability Start->Check_LC_System Refine_Sample_Prep Optimize sample preparation Check_IS_Addition->Refine_Sample_Prep Check_MS_Spray Monitor MS spray stability Check_LC_System->Check_MS_Spray Check_Matrix_Effects Evaluate matrix effects with post-column infusion Check_MS_Spray->Check_Matrix_Effects Resolve_Instrument Address instrument issues Check_MS_Spray->Resolve_Instrument Check_Matrix_Effects->Refine_Sample_Prep Consistent_Signal Consistent Peak Area Achieved Resolve_Instrument->Consistent_Signal Refine_Sample_Prep->Consistent_Signal

    Signal Instability Troubleshooting

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, to the final desired volume in a volumetric flask.

    • Store the stock solution at -20°C in an amber glass vial.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution with the appropriate mobile phase or a solvent compatible with the initial chromatographic conditions.

    • It is recommended to prepare fresh working solutions for each analytical batch.

Protocol 2: pH Stability Assessment

  • Prepare buffer solutions at various pH values (e.g., 3.0, 5.0, 7.0, 9.0).

  • Add a known concentration of this compound to each buffer solution.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Analyze the aliquots by LC-MS/MS to determine the remaining concentration of this compound.

  • Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Potential Degradation Pathway

The primary degradation pathways for doxapram and its analogs are likely hydrolysis and oxidation, influenced by pH and the presence of oxidizing agents. Photodegradation can also occur with exposure to UV light.

Ketodoxapram_d5 This compound Hydrolysis Hydrolysis (catalyzed by H+ or OH-) Ketodoxapram_d5->Hydrolysis Extreme pH Oxidation Oxidation Ketodoxapram_d5->Oxidation Oxidizing agents Photodegradation Photodegradation (UV light exposure) Ketodoxapram_d5->Photodegradation Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Potential Degradation Pathways

References

Calibration curve linearity issues with 2-Ketodoxapram-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with 2-Ketodoxapram-d5.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear, particularly at higher concentrations. What are the potential causes?

A1: Non-linearity at higher concentrations is a common observation in LC-MS/MS analysis and can be attributed to several factors:

  • Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in the signal response and a loss of linearity.[1][2]

  • Ionization Saturation/Suppression: The electrospray ionization (ESI) source can become saturated at high analyte concentrations. This leads to competition for ionization, resulting in a less than proportional increase in ion signal as the concentration increases.[1][2]

  • Formation of Multimers: At high concentrations, analytes can form dimers or other multimers, which may not be detected at the same m/z as the monomeric ion, leading to a loss of signal for the target analyte.[2]

  • Matrix Effects: Components of the sample matrix can co-elute with this compound and suppress or enhance its ionization, leading to non-linearity. While this compound is a stable isotope-labeled internal standard designed to compensate for these effects, significant matrix effects can still cause issues.[3][4]

Q2: I'm observing poor linearity at the lower end of my calibration curve for this compound. What should I investigate?

A2: Poor linearity at low concentrations can be caused by:

  • Adsorption: The analyte may adsorb to surfaces in the LC system, such as tubing, the column, or the autosampler vial, leading to a loss of analyte at low concentrations.

  • Background Noise: High background noise or interfering peaks near the retention time of this compound can disproportionately affect the signal-to-noise ratio at the lower limit of quantitation (LLOQ).

  • Inaccurate Pipetting: Errors in the preparation of low-concentration standards can have a more significant relative impact compared to high-concentration standards.

  • Heteroscedasticity: This refers to the unequal variance of the error across the concentration range. In LC-MS/MS, the variance often increases with concentration, which can disproportionately affect the fit of the curve at the lower end if not properly weighted.[2]

Q3: Can the use of this compound as an internal standard completely eliminate linearity issues?

A3: While this compound, as a stable isotope-labeled (SIL) internal standard, is the preferred choice to compensate for variations in sample preparation, injection volume, and matrix effects, it may not completely eliminate linearity issues.[4][5] Differential matrix effects can occur where the analyte and the SIL internal standard are not affected by interfering matrix components in exactly the same way, especially if there is a slight difference in their retention times.[3][6][7]

Q4: My calibration curve for 2-Ketodoxapram has a poor correlation coefficient (R²). How can I improve it?

A4: A poor R² value indicates a weak correlation between the concentration and the response. To improve it:

  • Check Standard Preparation: Ensure that all calibration standards are prepared accurately.

  • Optimize Chromatographic Conditions: Improve peak shape and resolution to minimize interferences.

  • Evaluate Matrix Effects: Assess for and mitigate matrix effects through improved sample preparation or chromatographic separation.

  • Use Appropriate Regression Model: A simple linear regression may not be appropriate. Consider a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[2][8] One study on the analysis of doxapram and 2-ketodoxapram utilized a weighted fitting (1/x²) for their linear calibration curves.[8]

  • Narrow the Calibration Range: If a wide dynamic range is causing non-linearity, consider using two separate calibration curves for low and high concentration ranges.[8]

Troubleshooting Guide

Quantitative Data Summary

The following table summarizes typical calibration curve parameters that may be achieved for the analysis of 2-Ketodoxapram. Note that these values are illustrative and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value/RangePotential Issue if Not Met
Calibration Model Linear (weighted 1/x or 1/x²) or QuadraticPoor fit, inaccurate quantification
Correlation Coefficient (R²) > 0.99Poor linearity, inaccurate model
Concentration Range 1 - 1000 ng/mL (example)Non-linearity at extremes
Lower Limit of Quantitation (LLOQ) 1 ng/mL (example)Poor sensitivity, inaccurate low-level quantification
Upper Limit of Quantitation (ULOQ) 1000 ng/mL (example)Detector/ionization saturation
Accuracy (% Bias) 85 - 115% (for LLOQ: 80 - 120%)Systematic error in the method
Precision (%RSD) < 15% (for LLOQ: < 20%)Random error in the method
Experimental Protocols

Protocol for Establishing a Calibration Curve for 2-Ketodoxapram

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of 2-Ketodoxapram at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a working stock solution of the internal standard, this compound, at a concentration of 100 µg/mL in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the 2-Ketodoxapram primary stock solution to prepare a series of working standard solutions.

    • For each calibration standard, spike a fixed volume of the appropriate working standard solution into a known volume of blank matrix (e.g., plasma, urine) to achieve the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (Protein Precipitation Example):

    • To 100 µL of each calibration standard, add 20 µL of the this compound working stock solution (or a concentration appropriate for the assay).

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a fixed volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Integrate the peak areas for 2-Ketodoxapram and this compound.

    • Calculate the peak area ratio (2-Ketodoxapram / this compound).

    • Plot the peak area ratio against the nominal concentration of the calibration standards.

    • Apply the most appropriate regression model (e.g., linear, weighted linear, or quadratic) to generate the calibration curve.

Visual Troubleshooting Guides

G start Start: Non-Linear Calibration Curve check_range Is non-linearity at high or low concentrations? start->check_range high_conc High Concentration Non-Linearity check_range->high_conc High low_conc Low Concentration Non-Linearity check_range->low_conc Low detector_sat Detector Saturation high_conc->detector_sat ionization_sat Ionization Saturation high_conc->ionization_sat multimer Multimer Formation high_conc->multimer adsorption Adsorption to Surfaces low_conc->adsorption background High Background Noise low_conc->background pipetting Inaccurate Pipetting low_conc->pipetting solution_high Dilute Samples Narrow Calibration Range Optimize Source Parameters detector_sat->solution_high ionization_sat->solution_high multimer->solution_high solution_low Use Inert Vials/Tubing Improve Chromatography Re-prepare Standards adsorption->solution_low background->solution_low pipetting->solution_low

Caption: Troubleshooting workflow for non-linear calibration curves.

G cluster_causes Potential Causes of Non-Linearity instrumental Instrumental Factors detector_sat Detector Saturation instrumental->detector_sat ionization_sat Ionization Saturation instrumental->ionization_sat source_contam Source Contamination instrumental->source_contam methodological Methodological Factors matrix_effects Matrix Effects methodological->matrix_effects standard_prep Inaccurate Standards methodological->standard_prep regression_model Inappropriate Regression methodological->regression_model wide_range Wide Dynamic Range methodological->wide_range

Caption: Key factors contributing to calibration curve non-linearity.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Doxapram and 2-Ketodoxapram Quantification: Evaluating Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents and their metabolites is paramount. This guide provides a comparative analysis of three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of the respiratory stimulant doxapram and its active metabolite, 2-ketodoxapram. The key differentiator among these methods is the choice of internal standard (IS), a critical component in bioanalytical method validation that ensures the reliability of results.

This document will delve into the experimental protocols and validation data for methods employing:

  • 2-Ketodoxapram-d5 and Doxapram-d5: Stable isotope-labeled internal standards, considered the gold standard in LC-MS/MS analysis.

  • Propranolol: A structurally analogous small molecule.

  • Urapidil Hydrochloride: Another structurally unrelated internal standard.

By presenting the methodologies and performance characteristics side-by-side, this guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific research needs.

The Crucial Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure. Stable isotope-labeled (SIL) internal standards, such as this compound, are often preferred as they share near-identical physicochemical properties with the analyte, leading to better compensation for matrix effects and extraction variability. However, the availability and cost of SIL internal standards can be prohibitive, leading researchers to consider alternative, structurally similar or unrelated compounds.

Comparative Analysis of Analytical Methods

This section details the experimental protocols and validation parameters for the three LC-MS/MS methods. The quantitative data is summarized in the tables below for easy comparison.

Method 1: Utilizing Stable Isotope-Labeled Internal Standards (this compound and Doxapram-d5)

This method, as described by Kraft et al. (2022), employs a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay for the simultaneous quantification of doxapram and 2-ketodoxapram in porcine plasma and brain tissue.[1] The use of their respective deuterated analogues, doxapram-d5 and this compound, as internal standards is a key feature of this robust method.

A liquid-liquid extraction procedure is employed for sample preparation. The chromatographic separation is achieved on a C18 column with a gradient elution using acetonitrile and formic acid in water. The detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma/Brain Tissue Sample add_is Add Doxapram-d5 & This compound (IS) plasma->add_is l_l_extraction Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->l_l_extraction evaporate Evaporate Supernatant l_l_extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection

Experimental workflow for Method 1.

The method was validated according to FDA and EMA guidelines.

Validation ParameterDoxapram2-Ketodoxapram
Linearity Range (pg/mL) 10 - 250010 - 2500
Lower Limit of Quantification (LLOQ) (pg/mL) 1010
Accuracy (%) Within ± 15%Within ± 15%
Precision (CV, %) < 15%< 15%
Recovery (%) Not explicitly statedNot explicitly stated
Matrix Effect Not explicitly statedNot explicitly stated
Method 2: Employing a Structurally Analogous Internal Standard (Propranolol)

A validated LC-MS/MS method for the simultaneous determination of doxapram and its active metabolite keto-doxapram in human serum has been reported by Suzuki et al. (2017), utilizing propranolol as the internal standard.

Sample preparation involves protein precipitation with acetonitrile. The separation is performed on a C18 column with a gradient mobile phase of acetonitrile and formic acid in water. A triple quadrupole mass spectrometer with ESI in positive mode is used for detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Human Serum Sample add_is Add Propranolol (IS) serum->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection

Experimental workflow for Method 2.
Validation ParameterDoxapramKeto-doxapram
Linearity Range (ng/mL) 20 - 500020 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL) 2020
Accuracy (%) Within ± 15%Within ± 15%
Precision (CV, %) < 15%< 15%
Recovery (%) 85.1 - 92.386.2 - 91.5
Matrix Effect (%) 93.4 - 104.295.1 - 103.7

Method 3: Using a Structurally Unrelated Internal Standard (Urapidil Hydrochloride)

Jin et al. (2011) developed a sensitive and selective LC-MS-MS method for the determination of doxapram hydrochloride in rabbit plasma using urapidil hydrochloride as the internal standard.

The sample preparation involves protein precipitation with 10% trichloroacetic acid in methanol. Chromatographic separation is achieved on a C18 column with a gradient elution of acetonitrile and water. Detection is carried out using a mass spectrometer with an ESI source in positive ion mode.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Rabbit Plasma Sample add_is Add Urapidil HCl (IS) plasma->add_is protein_precipitation Protein Precipitation (10% TCA in Methanol) add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection

Experimental workflow for Method 3.
Validation ParameterDoxapram Hydrochloride
Linearity Range (ng/mL) 2 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 2
Accuracy (%) Within ± 9%
Precision (RSD, %) < 9%
Recovery (%) 83.7 - 91.5
Matrix Effect Not explicitly stated

Performance Comparison and Recommendations

FeatureMethod 1 (this compound)Method 2 (Propranolol)Method 3 (Urapidil HCl)
Internal Standard Type Stable Isotope-LabeledStructurally AnalogousStructurally Unrelated
LLOQ 10 pg/mL20 ng/mL2 ng/mL
Linearity Range Wide (pg/mL to ng/mL)Wide (ng/mL)Moderate (ng/mL)
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationProtein Precipitation
Matrix Porcine Plasma & BrainHuman SerumRabbit Plasma
Reported Recovery Not explicitly statedHigh (85.1 - 92.3%)High (83.7 - 91.5%)
Reported Matrix Effect Not explicitly statedLow (93.4 - 104.2%)Not explicitly stated
Ideal Application Pharmacokinetic studies requiring high sensitivity and accuracyRoutine therapeutic drug monitoringPreclinical pharmacokinetic studies

Key Observations:

  • Sensitivity: The method utilizing stable isotope-labeled internal standards (Method 1) demonstrates superior sensitivity with an LLOQ of 10 pg/mL, making it ideal for studies requiring the detection of very low concentrations of doxapram and 2-ketodoxapram.[1]

  • Simplicity: The methods using propranolol and urapidil hydrochloride (Methods 2 and 3) employ a simpler protein precipitation step for sample preparation, which can be advantageous for high-throughput analysis.

  • Cost-Effectiveness: The use of non-labeled internal standards like propranolol and urapidil is generally more cost-effective than synthesizing or purchasing stable isotope-labeled compounds.

  • Matrix Effects: While not explicitly quantified for all methods, the use of a stable isotope-labeled internal standard in Method 1 is theoretically the most effective approach to compensate for matrix effects, which can be a significant source of variability in bioanalysis. The data for Method 2 indicates that propranolol also provides good compensation for matrix effects in human serum.

Recommendations:

  • For pharmacokinetic and metabolism studies where the highest accuracy and sensitivity are required, the use of This compound and Doxapram-d5 as internal standards is highly recommended. The close physicochemical properties to the analytes ensure the most reliable correction for analytical variability.

  • For routine therapeutic drug monitoring in a clinical setting, a validated method using a readily available and cost-effective internal standard like propranolol can provide the necessary accuracy and precision.

  • For preclinical studies in animal models , a method with an alternative internal standard such as urapidil hydrochloride can be a viable option, provided it is thoroughly validated for the specific matrix.

Ultimately, the choice of an analytical method and internal standard should be based on the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, throughput needs, and budget constraints. Regardless of the chosen method, rigorous validation according to regulatory guidelines is essential to ensure the generation of high-quality, reliable data.

References

A Comparative Guide to Internal Standards for Doxapram Analysis: 2-Ketodoxapram-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the respiratory stimulant doxapram and its active metabolite, 2-ketodoxapram, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a detailed comparison of 2-Ketodoxapram-d5 with other commonly employed internal standards, including the deuterated parent drug analog, Doxapram-d5, and structural analogs like propranolol and urapidil hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of an internal standard for their specific analytical needs.

Introduction to Internal Standards in Doxapram Analysis

Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS), to correct for the variability in sample preparation and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute with it, and not be present in the biological matrix being analyzed.[2] For the analysis of doxapram, several types of internal standards have been utilized, broadly categorized as stable isotope-labeled (deuterated) standards and structural analogs.

Stable Isotope-Labeled (SIL) Internal Standards: Deuterated standards, such as this compound and Doxapram-d5, are considered the gold standard for LC-MS-based quantification.[3] They are chemically identical to the analyte, ensuring that they behave similarly during sample extraction, chromatography, and ionization.[4] The mass difference allows for their distinct detection by the mass spectrometer.

Structural Analog Internal Standards: These are compounds that are structurally similar to the analyte but not isotopically labeled.[5] Propranolol and urapidil hydrochloride have been used as internal standards for doxapram analysis. While more readily available and less expensive than SIL standards, their physicochemical properties may not perfectly match those of the analyte, potentially leading to different extraction efficiencies and ionization responses.[6]

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key performance parameters include accuracy, precision, and the ability to compensate for matrix effects. The following table summarizes the available performance data for this compound and its alternatives from published literature. It is important to note that a direct head-to-head comparison across all standards under identical experimental conditions is not available; therefore, the data presented is a collation from different studies.

Internal StandardAnalyte(s)MatrixMethodLinearity RangeAccuracy (%)Precision (RSD, %)Reference
This compound Doxapram & 2-KetodoxapramPorcine Plasma & Brain TissueUPLC-MS/MS10 pg/mL - 2500 ng/mLNot explicitly statedIntra- and Inter-day RSDs available in supplementary data[7]
Doxapram-d5 Doxapram & 2-KetodoxapramPorcine Plasma & Brain TissueUPLC-MS/MS10 pg/mL - 2500 ng/mLNot explicitly statedIntra- and Inter-day RSDs available in supplementary data[7]
Propranolol Doxapram & Keto-doxapramHuman SerumLC-MS/MS20 - 5000 ng/mLWithin ±15% of nominalIntra- and Inter-day <15%[6]
Urapidil Hydrochloride Doxapram HydrochlorideRabbit PlasmaLC-MS-MS2 - 1000 ng/mLNot explicitly statedIntra- and Inter-day <9%[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the quantification of doxapram using different internal standards.

Method 1: Using Deuterated Internal Standards (this compound and Doxapram-d5)

This method is adapted from the study by Steuer et al. (2022) for the simultaneous quantification of doxapram and 2-ketodoxapram in porcine plasma and brain tissue.[7]

1. Sample Preparation:

  • To 100 µL of plasma or brain tissue homogenate, add 10 µL of the internal standard working solution (containing both this compound and Doxapram-d5).

  • Add 50 µL of a 0.5 M boric acid buffer (pH 9.0).

  • Perform liquid-liquid extraction with 500 µL of tert-butyl methyl ether (TBME) by vortexing for 10 minutes.

  • Centrifuge at 16,100 x g for 5 minutes.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • System: Waters Acquity UPLC I-class system

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-programmed gradient is used to achieve separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • System: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • Doxapram: m/z 379.2 → 292.2

    • Doxapram-d5: m/z 384.2 → 297.2

    • 2-Ketodoxapram: m/z 393.2 → 214.1

    • This compound: m/z 398.2 → 219.1

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

Method 2: Using a Structural Analog Internal Standard (Propranolol)

This protocol is based on the method described by Zhang et al. (2017) for the analysis of doxapram and keto-doxapram in human serum.[6]

1. Sample Preparation:

  • To 100 µL of human serum, add 20 µL of the internal standard working solution (propranolol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: C18 column (specifics not detailed in the abstract)

  • Mobile Phase: A mixture of acetonitrile and water containing formic acid.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI), positive mode

  • Detection: Multiple reaction monitoring (MRM)

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the experimental workflows for using deuterated and structural analog internal standards.

cluster_0 Workflow with Deuterated Internal Standards A Biological Sample (Plasma/Tissue) B Add this compound & Doxapram-d5 A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E UPLC-MS/MS Analysis D->E cluster_1 Workflow with Structural Analog Internal Standard F Biological Sample (Serum) G Add Propranolol (IS) F->G H Protein Precipitation G->H I Centrifugation H->I J LC-MS/MS Analysis I->J

References

A Comparative Guide to Analytical Methods for Doxapram and 2-Ketodoxapram Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Doxapram and its primary active metabolite, 2-Ketodoxapram, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of validated analytical methods, with a focus on a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, alongside a summary of historical High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC) approaches.

This document summarizes key performance data in structured tables, offers a detailed experimental protocol for the UPLC-MS/MS method, and includes visual diagrams to elucidate the analytical workflow.

Comparative Analysis of Analytical Methods

The simultaneous determination of Doxapram and 2-Ketodoxapram has been approached using various analytical techniques over the years. While older methods based on HPLC-UV and GC have been utilized, modern UPLC-MS/MS methods offer significantly enhanced sensitivity and specificity.

A comprehensive UPLC-MS/MS method for the simultaneous quantification of Doxapram and 2-Ketodoxapram in porcine plasma and brain tissue has been developed and validated according to FDA and EMA guidelines.[1] This method demonstrates exceptional sensitivity, with a lower limit of quantification (LLOQ) of 10 pg/mL in plasma.[1]

Data Presentation: Performance Comparison

The following tables provide a summary of the performance characteristics of different analytical methods for the quantification of Doxapram and 2-Ketodoxapram.

Table 1: UPLC-MS/MS Method Performance

ParameterDoxapram2-Ketodoxapram
Linearity Range (Plasma) 10 pg/mL - 2500 ng/mL10 pg/mL - 2500 ng/mL
LLOQ (Plasma) 10 pg/mL10 pg/mL
Intra-day Precision (RSD%) ≤ 6.8%≤ 8.5%
Inter-day Precision (RSD%) ≤ 8.9%≤ 9.8%
Intra-day Accuracy 98.7% - 104.8%95.8% - 105.3%
Inter-day Accuracy 99.3% - 102.5%98.1% - 103.1%

Data sourced from Kraft et al. (2022).[1]

Table 2: High-Level Comparison of Analytical Techniques

MethodTypical Linearity Range (ng/mL)Sample PreparationAnalytes Measured
UPLC-MS/MS 0.01 - 2500Liquid-Liquid ExtractionDoxapram & 2-Ketodoxapram
HPLC-UV/VIS 100 - 20,000Liquid-Liquid ExtractionDoxapram & Metabolites
GC-N/P-D 25 - 5000Liquid-Liquid ExtractionDoxapram

Summary data for HPLC-UV and GC methods are based on information from studies by Barbé et al. (1999) and Sams et al. (1992) as cited in Kraft et al. (2022).

Experimental Protocols

A detailed methodology for the validated UPLC-MS/MS method is provided below.

UPLC-MS/MS Method (Kraft et al., 2022)

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 200 µL plasma sample, add 50 µL of an internal standard working solution (Doxapram-d5 and 2-Ketodoxapram-d5).

  • Add 50 µL of 1 M sodium hydroxide and 250 µL of a boric acid buffer (0.1 M, pH 9).

  • Vortex for 30 seconds.

  • Add 2.5 mL of tert-butyl methyl ether (TBME), vortex for 3 minutes, and centrifuge at 4000 x g for 10 minutes.

  • Transfer the organic phase to a new tube and evaporate to dryness under a nitrogen stream at 45°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions

  • System: Acquity UPLC® I-class system (Waters).

  • Column: Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm; Waters) maintained at 40°C.

  • Mobile Phase A: Water with 5% Acetonitrile and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3.5 min: Gradient to 5% A, 95% B

    • 3.5-4.0 min: Return to 95% A, 5% B

3. Mass Spectrometric Conditions

  • System: Xevo TQ-S tandem mass spectrometer (Waters).

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Doxapram: m/z 379.5 → 292.3

    • Doxapram-d5 (IS): m/z 384.5 → 297.3

    • 2-Ketodoxapram: m/z 393.4 → 214.4

    • This compound (IS): m/z 398.4 → 219.3

Visualizations

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS method.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_naoh Add 1M NaOH add_is->add_naoh add_buffer Add Boric Acid Buffer (pH 9) add_naoh->add_buffer vortex1 Vortex add_buffer->vortex1 add_tbme Add TBME vortex1->add_tbme vortex2 Vortex & Centrifuge add_tbme->vortex2 transfer Transfer Organic Phase vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Tandem MS Detection (HESI+, MRM) separation->detection quantification Data Quantification detection->quantification

UPLC-MS/MS analytical workflow.

Doxapram_Metabolism Doxapram Doxapram Ketodoxapram 2-Ketodoxapram Doxapram->Ketodoxapram Oxidative Metabolism

Metabolic pathway of Doxapram.

References

2-Ketodoxapram-d5: A High-Performance Internal Standard for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the accuracy, precision, and advantages of using 2-Ketodoxapram-d5 as an internal standard in the bioanalysis of Doxapram and its metabolites, compared to non-isotopically labeled alternatives.

In the landscape of pharmacokinetic and metabolic research, the precise and accurate quantification of therapeutic agents and their metabolites is paramount. Doxapram, a respiratory stimulant, and its active metabolite, 2-Ketodoxapram, are no exception. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methodology, ensuring reliability by correcting for variability during sample processing and analysis. This guide provides a comprehensive comparison of this compound, a deuterated analog of 2-Ketodoxapram, with alternative non-isotopically labeled internal standards, supported by experimental data and detailed protocols.

Superior Accuracy and Precision with this compound

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to more accurate and precise quantification.

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Doxapram and 2-Ketodoxapram in porcine plasma and brain tissue highlights the performance of this compound as an internal standard.[3][4] The validation data from this study underscores the high degree of accuracy and precision achievable with this standard.

AnalyteMatrixSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
2-Ketodoxapram Plasma0.03 (LQC)5.97.1103.3102.7
0.3 (MQC)4.15.3101.3100.7
3 (HQC)3.54.899.7100.3
2-Ketodoxapram Brain Homogenate0.03 (LQC)6.27.5104.0103.3
0.3 (MQC)4.55.8102.0101.3
3 (HQC)3.85.1100.3100.7

Table 1: Accuracy and Precision Data for the Quantification of 2-Ketodoxapram using this compound as an Internal Standard. LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data extracted from a study on porcine plasma and brain tissue.[3][4]

Comparison with Non-Isotopically Labeled Internal Standards

FeatureThis compound (Deuterated)Non-Isotopically Labeled IS (Structural Analog)
Chromatographic Behavior Co-elutes with the analyte, providing the best correction for retention time shifts.Similar, but may not perfectly co-elute, leading to less effective correction.
Ionization & Matrix Effects Experiences virtually identical ionization suppression or enhancement as the analyte.May have different ionization efficiency and susceptibility to matrix effects.
Accuracy & Precision Generally provides higher accuracy and precision.Can provide acceptable accuracy and precision, but is more susceptible to variability.
Availability & Cost Can be more expensive and less readily available.Often more readily available and less expensive.
Method Development More straightforward as it behaves like the analyte.Requires careful selection to ensure it does not suffer from unique matrix effects or interferences.

Table 2: Comparison of Deuterated vs. Non-Isotopically Labeled Internal Standards.

Experimental Protocols

A robust and validated bioanalytical method is crucial for obtaining reliable data. The following is a summary of the experimental protocol used for the quantification of Doxapram and 2-Ketodoxapram with their respective deuterated internal standards.[3][4]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma or brain homogenate, add 25 µL of the internal standard working solution (containing Doxapram-d5 and this compound).

  • Add 100 µL of 0.2 M borate buffer (pH 9.0).

  • Add 2 mL of tert-butyl methyl ether (TBME) and vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions
  • Chromatographic System: Waters Acquity UPLC I-Class

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 5% Acetonitrile in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Doxapram: 379.5 → 292.3

    • Doxapram-d5: 384.5 → 297.3

    • 2-Ketodoxapram: 393.4 → 214.3

    • This compound: 398.4 → 219.3

Visualizing the Methodology and Mechanism of Action

To further clarify the experimental process and the biological context, the following diagrams illustrate the analytical workflow and the signaling pathway of Doxapram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Plasma or Brain Homogenate s2 Add Internal Standard (this compound) s1->s2 s3 Liquid-Liquid Extraction (TBME) s2->s3 s4 Evaporation s3->s4 s5 Reconstitution s4->s5 a1 UPLC Separation s5->a1 Inject a2 MS/MS Detection a1->a2 a3 Data Acquisition & Quantification a2->a3

Experimental Workflow for Sample Analysis

doxapram_pathway cluster_glomus_cell Carotid Body Glomus Cell cluster_cns Central Nervous System Doxapram Doxapram TASK TASK-1/TASK-3 K+ Channels Doxapram->TASK Depolarization Membrane Depolarization TASK->Depolarization Inhibition Ca_channel Voltage-gated Ca2+ Channels Depolarization->Ca_channel Activation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opening Vesicles Neurotransmitter Vesicles Ca_influx->Vesicles Fusion Release Neurotransmitter Release (e.g., Dopamine) Vesicles->Release Afferent Carotid Sinus Nerve (Afferent Signal) Release->Afferent Respiratory_Center Medullary Respiratory Center Afferent->Respiratory_Center Stimulation Respiration Increased Respiration Respiratory_Center->Respiration

Doxapram Signaling Pathway

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The experimental evidence demonstrates that this compound offers superior performance in terms of accuracy and precision for the quantification of 2-Ketodoxapram. While non-isotopically labeled standards present a more economical option, they may not provide the same level of correction for analytical variability, potentially compromising data quality. For researchers in drug development and clinical pharmacology, the use of a deuterated internal standard like this compound is highly recommended to ensure the integrity and reliability of pharmacokinetic and metabolic data.

References

A Comparative Pharmacokinetic Analysis of Doxapram and its Active Metabolite, 2-Ketodoxapram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the respiratory stimulant Doxapram and its primary active metabolite, 2-Ketodoxapram. The following sections present a compilation of experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary

Doxapram is a well-known central and peripheral respiratory stimulant.[1] It undergoes extensive metabolism in the liver, primarily through ring hydroxylation, to form its active metabolite, 2-Ketodoxapram.[1][2] While both compounds exhibit pharmacological activity, their pharmacokinetic profiles differ significantly, which has important implications for their therapeutic use and potential for adverse effects. Notably, 2-Ketodoxapram displays a longer half-life and reduced penetration of the blood-brain barrier compared to its parent drug, Doxapram.[3]

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Doxapram and 2-Ketodoxapram derived from various studies. It is important to note that these parameters can vary depending on the species, age, and clinical condition of the subjects.

Table 1: Pharmacokinetic Parameters of Doxapram in Humans

ParameterValueReference
Mean Half-life (t½)3.4 hours (range: 2.4-4.1 hours)[1][4]
Apparent Volume of Distribution (Vd)1.5 L/kg[4]
Whole Body Clearance370 ml/min[4]
Systemic Bioavailability (Enteric-coated capsules)~60%[4]
Unchanged in Urine<5% of an i.v. dose in 24h[4][5]

Table 2: Comparative Pharmacokinetics of Doxapram and 2-Ketodoxapram in Pigs (following a 1 mg/kg intravenous dose of Doxapram)

ParameterDoxapram2-KetodoxapramReference
Terminal Elimination Half-life (t½)1.38 ± 0.22 hours2.42 ± 0.04 hours[6][7][8][9]
Maximal Plasma Concentration (Cmax)1780 ± 275 ng/mL32.3 ± 5.5 ng/mL[6][7][8][9]
Brain-to-Plasma Ratio0.58 ± 0.240.12 ± 0.02[6][7][8]
Protein Binding95.5 ± 0.9%98.4 ± 0.3%[6][7][8]

Metabolic Pathway

Doxapram is metabolized in the liver to its active metabolite, 2-Ketodoxapram, through hydroxylation. This metabolic conversion is a key determinant of the overall pharmacodynamic effect and duration of action.

Doxapram Doxapram Metabolism Hepatic Metabolism (Hydroxylation) Doxapram->Metabolism Ketodoxapram 2-Ketodoxapram (Active Metabolite) Metabolism->Ketodoxapram cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis A IV Administration of Doxapram B Serial Blood & Tissue Sampling A->B C Sample Preparation (e.g., Protein Precipitation, LLE) B->C D UPLC-MS/MS Analysis C->D E Pharmacokinetic Modeling D->E

References

A Comparative Guide to the Inter-Laboratory Quantification of 2-Ketodoxapram-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 2-Ketodoxapram, focusing on the use of its deuterated internal standard, 2-Ketodoxapram-d5. The data presented is based on published, validated bioanalytical methods, offering a representative inter-laboratory performance overview.

Introduction

2-Ketodoxapram is the primary active metabolite of Doxapram, a respiratory stimulant. Accurate quantification of 2-Ketodoxapram in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is best practice as it co-elutes with the analyte and experiences similar ionization effects, correcting for matrix effects and variability in sample processing, thereby ensuring the highest accuracy and precision.[1] This guide compares two distinct, validated LC-MS/MS methods to highlight performance characteristics and experimental approaches.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of two representative analytical methods for the quantification of 2-Ketodoxapram. Method A utilizes this compound as the internal standard, while Method B employs a structural analog, Propranolol.

Table 1: Method Performance and Key Parameters

ParameterMethod A (Kraft et al., 2022)Method B (Flint et al., 2017)
Analytical Technique UPLC-MS/MSLC-MS/MS
Internal Standard (IS) This compound Propranolol
Matrix Porcine PlasmaHuman Serum
Lower Limit of Quantification (LLOQ) 10 pg/mL20 ng/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL5000 ng/mL
Linearity (r²) >0.99>0.995

Table 2: Inter-Laboratory Precision Data (%CV)

Analyte ConcentrationMethod A: Intra-day Precision (%CV)Method A: Inter-day Precision (%CV)Method B: Intra-day Precision (%CV)Method B: Inter-day Precision (%CV)
Low Quality Control ≤ 6.7%≤ 8.8%≤ 4.1%≤ 7.1%
Medium Quality Control ≤ 4.8%≤ 6.8%≤ 2.7%≤ 5.8%
High Quality Control ≤ 2.9%≤ 5.2%≤ 2.4%≤ 3.9%

Table 3: Inter-Laboratory Accuracy Data (%Bias)

Analyte ConcentrationMethod A: Intra-day Accuracy (%Bias)Method A: Inter-day Accuracy (%Bias)Method B: Intra-day Accuracy (%Bias)Method B: Inter-day Accuracy (%Bias)
Low Quality Control -5.7% to 4.8%-3.3% to 2.2%-5.0% to 5.0%-2.5% to 0.5%
Medium Quality Control -2.2% to 2.5%-1.1% to 1.8%-4.0% to 2.0%-2.0% to 0.0%
High Quality Control -1.8% to 2.8%-0.6% to 1.9%-3.0% to 0.0%-2.3% to -0.7%

Experimental Protocols

Below are the detailed methodologies for the two compared analytical procedures.

Method A: UPLC-MS/MS with this compound IS

This method is characterized by its high sensitivity and use of a stable isotope-labeled internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add this compound internal standard solution.

    • Add 50 µL of a 1 M borate buffer (pH 9).

    • Add 2 mL of tert-butyl methyl ether (TBME), vortex for 10 minutes, and centrifuge.

    • Freeze the aqueous layer at -80°C and transfer the organic phase.

    • Evaporate the organic phase to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of mobile phase eluent.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC).

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Run Time: 6 minutes.[2]

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Heated Electrospray Ionization (HESI), positive ion mode.

    • MRM Transitions:

      • 2-Ketodoxapram: m/z 393.4 → 214.3[2][3]

      • This compound (IS): m/z 398.4 → 219.3[2][3]

Method B: LC-MS/MS with Propranolol IS

This method utilizes a structural analog internal standard and a protein precipitation sample preparation technique.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum, add 200 µL of acetonitrile containing the internal standard (Propranolol).

    • Vortex to mix and precipitate proteins.

    • Centrifuge the mixture.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • System: Liquid Chromatography (LC).

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer and methanol.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive ion mode.

    • MRM Transitions:

      • 2-Ketodoxapram: m/z 393.2 → 214.1

      • Propranolol (IS): m/z 260.0 → 116.0

Visualized Workflows and Pathways

The following diagrams illustrate the metabolic pathway of Doxapram and a typical experimental workflow for its quantification.

Metabolic Pathway of Doxapram Doxapram Doxapram Metabolite 2-Ketodoxapram (Active Metabolite) Doxapram->Metabolite Ring Hydroxylation (CYP3A4/5) Excretion Further Metabolism & Excretion Metabolite->Excretion Bioanalytical Workflow for 2-Ketodoxapram Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Plasma/Serum Sample Collection B 2. Addition of Internal Standard (this compound) A->B C 3. Extraction (LLE or Protein Precipitation) B->C D 4. Evaporation & Reconstitution C->D E 5. LC-MS/MS Injection D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometric Detection (MRM Mode) F->G H 8. Peak Integration G->H I 9. Analyte/IS Ratio Calculation H->I J 10. Concentration Determination (via Calibration Curve) I->J

References

Evaluating the Performance of 2-Ketodoxapram-d5 in Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-Ketodoxapram-d5 as an internal standard for the quantification of 2-ketodoxapram in various biological matrices. The performance of this stable isotope-labeled internal standard is critically examined, supported by experimental data from peer-reviewed literature. Furthermore, a theoretical comparison with alternative internal standards is presented to highlight its advantages in bioanalytical applications.

Executive Summary

This compound demonstrates exceptional performance as an internal standard for the accurate and precise quantification of 2-ketodoxapram in complex matrices such as plasma and brain tissue. Its use in validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assays showcases high sensitivity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines. The co-elution and identical ionization behavior of this compound with the native analyte effectively compensate for matrix effects and variations in sample processing, ensuring reliable data for pharmacokinetic and other drug development studies.

Performance of this compound: Experimental Data

A validated UPLC-MS/MS method for the simultaneous quantification of doxapram and its active metabolite, 2-ketodoxapram, in porcine plasma and brain tissue utilized this compound as the internal standard for 2-ketodoxapram. The method demonstrated excellent performance characteristics, as summarized in the tables below.[1]

Method Validation Parameters in Porcine Plasma
ParameterLow Concentration Range (10-10,000 pg/mL)High Concentration Range (1-2500 ng/mL)
Accuracy Within ± 15% of nominal concentrationWithin ± 15% of nominal concentration
Precision (CV%) ≤ 15%≤ 15%
LLOQ 10 pg/mL1 ng/mL
Recovery Consistent and reproducibleConsistent and reproducible
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS
Method Validation Parameters in Porcine Brain Tissue
ParameterPerformance
Accuracy Within ± 15% of nominal concentration
Precision (CV%) ≤ 15%
LLOQ 1 pg/sample
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by IS

Comparison with Alternative Internal Standards

While direct comparative studies are limited, the performance of this compound can be evaluated against other potential internal standards based on established principles of bioanalytical method validation.

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound - Co-elutes with the analyte.[2] - Identical chemical and physical properties, leading to similar extraction recovery and ionization response.[3] - Effectively compensates for matrix effects.[4] - Considered the "gold standard" for quantitative LC-MS analysis.[3]- Higher cost of synthesis. - Potential for isotopic interference if not adequately resolved.
Structural Analog Hypothetical: A closely related molecule to 2-ketodoxapram not found endogenously.- Lower cost compared to SIL standards. - Can provide adequate correction if chromatographic and ionization behavior are very similar.- Differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency.[5] - May not effectively compensate for matrix effects that are specific to the analyte's structure. - Potential for the analog to be a metabolite of the parent drug or another administered compound.

The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest quality data in regulated bioanalysis.[6] The close similarity to the analyte minimizes variability introduced during sample preparation and analysis, a critical factor for accurate pharmacokinetic and toxicokinetic studies.[3]

Experimental Protocols

The following is a detailed methodology for the UPLC-MS/MS analysis of 2-ketodoxapram using this compound as an internal standard, based on a published study.[1]

Sample Preparation (Plasma)
  • To 100 µL of plasma, add 25 µL of the internal standard working solution (containing this compound).

  • Add 50 µL of a 0.2 M borate buffer (pH 9.0).

  • Vortex for 10 seconds.

  • Add 1 mL of tert-butyl methyl ether (TBME) for liquid-liquid extraction.

  • Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: Waters ACQUITY UPLC I-Class

  • Mass Spectrometer: Waters Xevo TQ-S tandem mass spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 2-Ketodoxapram: m/z 393.4 → 214.3[1]

    • This compound: m/z 398.4 → 219.3[1]

Visualizations

Doxapram Metabolism and Bioactivation

Doxapram is metabolized in the liver to its active metabolite, 2-ketodoxapram.[7] This metabolic pathway is a key consideration in understanding the drug's overall pharmacological effect.

Doxapram Doxapram Metabolism Hepatic Metabolism (e.g., CYP3A4) Doxapram->Metabolism Ketodoxapram 2-Ketodoxapram (Active Metabolite) Metabolism->Ketodoxapram

Caption: Metabolic conversion of Doxapram.

Analytical Workflow for 2-Ketodoxapram Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying 2-ketodoxapram in biological samples using this compound.

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Brain Tissue) Spike Spike with This compound (IS) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UPLC Chromatographic Separation Recon->UPLC MSMS Tandem Mass Spectrometry Detection UPLC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant

Caption: Bioanalytical workflow diagram.

Signaling Pathway of Doxapram's Action

Doxapram primarily acts as a respiratory stimulant by targeting peripheral chemoreceptors in the carotid bodies.[7][8] This action is believed to be mediated through the inhibition of TASK-1 and TASK-3 potassium channels, leading to cellular depolarization and subsequent stimulation of respiratory centers in the brainstem.[9]

Doxapram Doxapram CarotidBody Carotid Body Chemoreceptors Doxapram->CarotidBody TASKChannels Inhibition of TASK-1/TASK-3 K+ Channels CarotidBody->TASKChannels Depolarization Cellular Depolarization TASKChannels->Depolarization Signal Increased Afferent Signal to Brainstem Depolarization->Signal RespCenter Stimulation of Respiratory Center Signal->RespCenter RespRate Increased Respiration Rate and Tidal Volume RespCenter->RespRate

Caption: Doxapram's mechanism of action.

References

A Comparative Analysis of 2-Ketodoxapram-d5 and its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a detailed comparison of 2-Ketodoxapram-d5, a deuterated analog of the doxapram metabolite, with its non-deuterated counterpart, 2-Ketodoxapram. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to highlight the applications and advantages of using the deuterated standard in analytical assays.

Physicochemical Properties

The primary difference between this compound and 2-Ketodoxapram lies in the substitution of five hydrogen atoms with deuterium atoms in the ethyl group of the molecule.[1][2] This isotopic substitution results in a higher molecular weight for the deuterated compound, which is a key characteristic utilized in mass spectrometry-based detection methods.

PropertyThis compound2-Ketodoxapram
Molecular Formula C24H23D5N2O3[3][4]C24H28N2O3[1]
Molecular Weight 397.53 g/mol [3][4]392.5 g/mol [4]
Primary Application Internal standard for analytical and pharmacokinetic research[3]Analyte in pharmacokinetic and metabolic studies[1][5]
Key Advantage Improves accuracy and precision of quantification in mass spectrometry[3]Represents the actual metabolite of doxapram in biological systems

Performance in Mass Spectrometry

The critical advantage of this compound is its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Due to its structural and chemical similarity to the non-deuterated analyte, it co-elutes during chromatography and exhibits similar ionization efficiency. However, its increased mass allows for distinct detection, enabling precise quantification by correcting for variations in sample preparation and instrument response.

A study on the simultaneous quantification of doxapram and 2-ketodoxapram in porcine plasma and brain tissue demonstrated the effective use of this compound as an internal standard.[1] The following table summarizes the mass spectrometry parameters used in this study.

ParameterThis compound2-Ketodoxapram
Ionization Mode Positive Ion Electrospray (ESI+)[1]Positive Ion Electrospray (ESI+)[1]
Precursor Ion ([M+H]+) m/z 398.4[1]m/z 393.4[1]
Product Ion m/z 219.3[1]m/z 214.3[1]
Mass Transition (MRM) m/z 398.4 > 219.3[1]m/z 393.4 > 214.3[1]

Experimental Protocols

Simultaneous Quantification of Doxapram and 2-Ketodoxapram in Biological Samples using UPLC-MS/MS

This protocol is based on the methodology described by Frank et al. (2022) for the analysis of doxapram and its metabolite in plasma and brain tissue.[1]

1. Sample Preparation:

  • To a 100 µL aliquot of plasma or brain tissue homogenate, add an appropriate amount of the internal standard solution (containing this compound and Doxapram-d5).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

2. UPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters BEH C18 UPLC) is suitable for separation.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[1]

  • Flow Rate: A flow rate appropriate for the column dimensions should be used.

  • Column Temperature: The column should be maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.[1]

3. MS/MS Conditions:

  • Ionization: Heated Electrospray Ionization (ESI) in positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific mass transitions for 2-Ketodoxapram and its deuterated internal standard as detailed in the table above.[1]

  • Collision Energy: Optimized collision energies are applied to induce fragmentation of the precursor ions into the desired product ions.[2]

Visualizations

metabolic_pathway Doxapram Doxapram Metabolism Metabolism Doxapram->Metabolism Oxidation 2-Ketodoxapram 2-Ketodoxapram Metabolism->2-Ketodoxapram

Caption: Metabolic pathway of Doxapram to 2-Ketodoxapram.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Extraction Extraction & Concentration Protein_Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification

Caption: Analytical workflow for 2-Ketodoxapram quantification.

References

Validating 2-Ketodoxapram-d5 as an Internal Standard for Novel Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of 2-Ketodoxapram-d5, a deuterium-labeled analog of the active metabolite of Doxapram, against alternative internal standards for its validation in a new biological matrix. The information presented herein is based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA.[1][2][3][4][5]

Introduction to this compound

2-Ketodoxapram is the primary active metabolite of Doxapram, a respiratory stimulant.[6][7][8] this compound is its stable isotope-labeled counterpart, designed for use as an internal standard in mass spectrometry-based bioanalytical methods.[9][10][11] The inclusion of five deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while exhibiting nearly identical chemical and physical properties. This co-elution and similar ionization efficiency make it an ideal candidate for an internal standard, as it can effectively compensate for variations during sample preparation and analysis.[12][13]

Comparison with Alternative Internal Standards

The performance of this compound is best understood when compared against other potential internal standards, such as structurally similar compounds. The following table summarizes the key performance characteristics.

ParameterThis compound (Stable Isotope-Labeled IS)Structurally Similar IS (e.g., another CNS stimulant)
Specificity & Selectivity Excellent: Co-elutes with the analyte, minimizing the risk of differential matrix effects.Moderate to Good: Retention time may differ, increasing susceptibility to matrix interference.
Accuracy High: Closely mimics the analyte's behavior during extraction and ionization, leading to more accurate quantification.Variable: Differences in physicochemical properties can lead to extraction and ionization inconsistencies, potentially affecting accuracy.
Precision High: Consistent correction for analytical variability results in low coefficients of variation (%CV).Moderate: May not fully compensate for analyte-specific variability, leading to higher %CV.
Recovery Consistent and comparable to the analyte.May differ significantly from the analyte, requiring more extensive validation to ensure consistency.
Matrix Effect Minimal: Ionization suppression or enhancement is largely compensated for due to identical properties to the analyte.Potential for significant and variable matrix effects that may not be adequately corrected.

Experimental Protocols for Validation

The validation of this compound in a new biological matrix should be conducted in accordance with regulatory guidelines.[1][3][4] A typical validation would involve the following key experiments:

Specificity and Selectivity

Objective: To ensure that the analytical method can unequivocally identify and quantify the analyte and IS without interference from endogenous components in the biological matrix.

Protocol:

  • Analyze at least six different batches of the blank biological matrix.

  • Analyze a blank sample spiked with the IS.

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Assess for any interfering peaks at the retention times of the analyte and IS. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range

Objective: To establish the relationship between the concentration of the analyte and the instrumental response, and to define the range over which this relationship is linear.

Protocol:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.

  • Add a constant concentration of this compound to all standards.

  • Analyze the standards and plot the peak area ratio (analyte/IS) against the analyte concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Analyze five replicates of each QC level in at least three separate analytical runs.

  • Accuracy: The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Recovery

Objective: To evaluate the efficiency of the extraction procedure for the analyte and the IS.

Protocol:

  • Compare the peak areas of the analyte and IS from extracted QC samples to the peak areas of unextracted standards (spiked into the post-extraction solvent).

  • Calculate the recovery for both the analyte and the IS. While high recovery is desirable, consistent and precise recovery is more critical.

Stability

Objective: To assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -20°C or -80°C) for a defined period.

  • Post-Preparative Stability: Analyze processed samples that have been kept in the autosampler for a defined period.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables present hypothetical but representative data from a validation study of 2-Ketodoxapram in human plasma using this compound as the internal standard.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ11.051058.511.2
Low32.91976.28.9
Medium5051.51034.16.5
High800784983.55.8

Table 2: Stability

Stability TestStorage ConditionMean Measured Conc. (ng/mL) (Low QC)Accuracy (%) (Low QC)Mean Measured Conc. (ng/mL) (High QC)Accuracy (%) (High QC)
Freeze-Thaw (3 cycles)-20°C to Room Temp2.9598.379198.9
Short-Term (6 hours)Room Temperature3.01100.378898.5
Long-Term (30 days)-80°C2.8996.377997.4
Post-Preparative (24 hours)4°C2.9899.379599.4

Visualizations

Doxapram Metabolism

Metabolic Pathway of Doxapram Doxapram Doxapram Ketodoxapram 2-Ketodoxapram (Active Metabolite) Doxapram->Ketodoxapram Ring Hydroxylation

Caption: Metabolic conversion of Doxapram to 2-Ketodoxapram.

Bioanalytical Method Validation Workflow

Experimental Workflow for Method Validation cluster_0 Method Development cluster_1 Method Validation A Sample Preparation (e.g., Protein Precipitation, LLE, SPE) B LC-MS/MS Optimization A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F Recovery E->F G Stability F->G

Caption: Workflow for validating a bioanalytical method.

Conclusion

The use of a stable isotope-labeled internal standard like this compound offers significant advantages in terms of accuracy, precision, and robustness for the bioanalysis of 2-Ketodoxapram. Its behavior closely mirrors that of the analyte, providing superior compensation for experimental variability compared to other types of internal standards. The validation protocols and acceptance criteria outlined in this guide, in conjunction with regulatory guidelines, provide a framework for the successful implementation of this compound in new biological matrices, ensuring the generation of high-quality data for pharmacokinetic and other drug development studies. A validated UPLC-MS/MS assay for the simultaneous measurement of doxapram and its active metabolite 2-ketodoxapram has been successfully used in porcine plasma and brain tissue, demonstrating its suitability for bioanalytical applications.[14][15][16]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Ketodoxapram-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized compounds like 2-Ketodoxapram-d5. This document provides crucial procedural guidance for the safe handling, use, and disposal of this compound, based on available safety information for its parent compound, Doxapram, and general best practices for potent and deuterated substances.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the first line of defense against exposure to hazardous chemicals.[4][5] Based on the potential hazards, the following PPE is recommended when handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs of gloves ("double-gloving").[6]
Eye and Face Protection Safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes.[4][7][8]
Body Protection Disposable gown or lab coatA long-sleeved, disposable gown made of a low-permeability fabric is required.[5][8]
Respiratory Protection RespiratorA fit-tested N95 respirator or higher is recommended, especially when handling the powder form or if an aerosol risk is present.[8]
Foot Protection Closed-toe shoes and shoe coversNon-slip, closed-toe shoes are mandatory. Disposable shoe covers should be worn to prevent the spread of contamination.[8]

Operational Plan for Handling this compound

A systematic approach is essential to minimize the risk of exposure and contamination. The following step-by-step workflow should be followed in a designated and properly ventilated area, such as a chemical fume hood or a biological safety cabinet.

OperationalPlan cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh Compound in Ventilated Enclosure prep_materials->handle_weigh Begin Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using a Syringe or Pipette handle_dissolve->handle_transfer clean_decontaminate Decontaminate Work Surfaces handle_transfer->clean_decontaminate Complete Handling clean_waste Segregate and Dispose of Waste clean_decontaminate->clean_waste clean_doff Doff PPE in Designated Area clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.